Piritrexim
Descripción
This compound is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. This compound inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
RN given refers to parent cpd; structure given in first source
See also: this compound Isethionate (active moiety of).
Propiedades
IUPAC Name |
6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSSYDSOJBUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223032 | |
| Record name | Piritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-56-0 | |
| Record name | Piritrexim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72732-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piritrexim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piritrexim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRITREXIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piritrexim's Mechanism of Action: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the mechanism of action of Piritrexim, a lipophilic antifolate agent. It details its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Executive Summary
This compound is a potent, non-classical inhibitor of the enzyme dihydrofolate reductase (DHFR). Unlike traditional antifolates such as methotrexate, this compound is highly lipid-soluble, allowing it to rapidly enter cells via passive diffusion.[1] Its primary mechanism of action is the competitive inhibition of DHFR, a critical enzyme in the folate metabolism pathway.[2] This inhibition leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[3][4] The disruption of these biosynthetic pathways ultimately results in cell cycle arrest and apoptosis.[4] A key characteristic of this compound is that it does not undergo polyglutamation, a process that contributes to the prolonged intracellular retention and potential hepatotoxicity of methotrexate.[5][6] this compound has been investigated in clinical trials for the treatment of various cancers, including bladder cancer, and for hyperproliferative skin disorders like psoriasis.[5][7]
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its cytotoxic and anti-proliferative effects by targeting and inhibiting dihydrofolate reductase (DHFR).[2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[8] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions crucial for cell growth and proliferation.[9]
The Folate Metabolism Pathway and this compound's Point of Intervention
The folate pathway is central to the synthesis of nucleotides and certain amino acids. This compound's inhibition of DHFR creates a bottleneck in this pathway, preventing the regeneration of THF from DHF.
Quantitative Analysis of this compound's Activity
The potency of this compound as a DHFR inhibitor has been quantified through various in vitro assays. While a specific Ki value for human DHFR was not found in the immediate literature, its inhibitory concentration (IC50) has been determined for DHFR from several organisms, and it is widely regarded to be as potent as methotrexate.[1][2]
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | Pneumocystis carinii DHFR | 0.038 µM | [10] |
| IC50 | Toxoplasma gondii DHFR | 0.011 µM | [10] |
| IC50 | P. carinii DHFR | 13 nM | [11] |
Table 1: Inhibitory Concentrations of this compound against Dihydrofolate Reductase
Pharmacokinetic parameters have been established through clinical trials in cancer patients.
| Parameter | Dosage | Value | Reference |
| Bioavailability (Oral) | N/A | ~75% | [1] |
| Half-life (t1/2) in plasma (rats, IV) | N/A | 38 minutes | [2] |
| Half-life (t1/2) in plasma (dogs, IV) | N/A | 2.15 hours | [2] |
Table 2: Pharmacokinetic Properties of this compound
Downstream Signaling and Cellular Consequences
The inhibition of DHFR by this compound triggers a cascade of downstream events, primarily stemming from the depletion of tetrahydrofolate. This leads to an imbalance in the nucleotide pool, which is a form of cellular stress that can activate the p53 tumor suppressor pathway.[12] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression, leading to an arrest in the G1 phase.
Experimental Protocols
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is a generalized method based on commercially available kits for determining the inhibitory activity of compounds against DHFR.[13][14]
Objective: To measure the IC50 value of this compound for DHFR.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The presence of an inhibitor will slow down this reaction.
Materials:
-
Recombinant human DHFR
-
DHFR Assay Buffer
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
This compound (or other test inhibitor)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in DHFR assay buffer according to the manufacturer's instructions. Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
DHFR enzyme solution
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF substrate solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Clinical Trial Protocol for Psoriasis Treatment (Phase II)
This protocol is a representative design based on published clinical trials of this compound for psoriasis.[5][6]
Objective: To assess the efficacy and safety of oral this compound in patients with moderate to severe plaque psoriasis.
Study Design: A multicenter, open-label, dose-ranging study.
Patient Population: Adult patients with a diagnosis of chronic, stable, moderate to severe plaque psoriasis.
Treatment Regimen:
-
Patients are randomized to different weekly dose cohorts (e.g., 150 mg, 225 mg, 300 mg, 450 mg).
-
This compound is administered orally in divided doses over a specified period (e.g., 36 or 72 hours) each week.
-
The treatment duration is typically 12 weeks.
Efficacy Assessments:
-
The primary efficacy endpoint is the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score from baseline at week 12.
-
Secondary endpoints include changes in individual PASI components (erythema, induration, scaling), and physician's global assessment.
Safety Assessments:
-
Monitoring of adverse events, clinical laboratory parameters (hematology, chemistry), and vital signs throughout the study.
Experimental Workflow for DHFR Inhibitor Evaluation
The development of a DHFR inhibitor like this compound follows a structured workflow from initial discovery to clinical application.
Conclusion
This compound is a well-characterized dihydrofolate reductase inhibitor with a distinct pharmacological profile. Its lipophilic nature and lack of polyglutamation offer potential advantages over classical antifolates. The primary mechanism of action, centered on the disruption of folate metabolism, leads to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest, providing a strong rationale for its investigation in the treatment of proliferative diseases such as cancer and psoriasis. This guide has provided a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved.
References
- 1. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of psoriasis with this compound, a lipid-soluble folate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicentre 12-week open study of a lipid-soluble folate antagonist, this compound in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ILEX Oncology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, synthesis, and antifolate activity of new analogues of this compound and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleotide depletion reveals the impaired ribosome biogenesis checkpoint as a barrier against DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. content.abcam.com [content.abcam.com]
Piritrexim: A Technical Deep Dive into its Lipophilicity, DHFR Inhibition, and Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piritrexim is a potent, lipophilic inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Its mechanism of action, centered on the disruption of folate metabolism, has positioned it as a compound of interest in oncology.[1][2] Unlike more hydrophilic antifolates such as methotrexate, this compound's lipophilicity allows it to rapidly enter tumor cells via passive diffusion, bypassing the need for active transport mechanisms.[1][2] This characteristic is particularly significant in the context of drug resistance, where impaired transport can limit the efficacy of other folate antagonists. This technical guide provides a comprehensive overview of this compound's core attributes, focusing on its lipophilicity, its potent inhibition of DHFR, and its resulting cell permeability. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound related to its lipophilicity, DHFR inhibitory activity, and cell permeability.
Table 1: Lipophilicity of this compound
| Parameter | Value | Method | Reference |
| Predicted LogP | 2.55 | Calculation | DrugBank |
Note: An experimentally determined LogP value for this compound was not found in the reviewed literature. The provided value is a computational prediction.
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by this compound
| Target Organism/Enzyme | IC50 (µM) | Reference |
| Pneumocystis carinii DHFR | 0.038 | MedchemExpress |
| Toxoplasma gondii DHFR | 0.011 | MedchemExpress |
| Rat Liver DHFR | 0.001 | Rosowsky et al., 1982 |
Table 3: Cell Permeability of this compound
| Assay | Predicted Permeability | Interpretation | Reference |
| Caco-2 Permeability | + (Positive) | Likely to be permeable | DrugBank |
Note: This is a predicted value. Specific experimental Papp values for this compound were not found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the determination of the specific quantitative data presented above were not available in the public domain. However, this section outlines standardized, widely accepted methodologies for assessing lipophilicity, cell permeability, and enzyme inhibition.
Determination of Octanol-Water Partition Coefficient (LogP)
The lipophilicity of a compound is experimentally determined by its partition coefficient between n-octanol and water.
Principle: The shake-flask method is the traditional and most reliable technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.
Protocol:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Compound Solution: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Equal volumes of the this compound solution and the other phase are combined in a flask.
-
Equilibration: The flask is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of orally administered drugs.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. They differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. The rate of transport of a compound across this monolayer is measured.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound is added to the apical (upper) chamber.
-
At specified time intervals, samples are taken from the basolateral (lower) chamber and replaced with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the potency of an inhibitor against the DHFR enzyme.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+. The inhibitory effect of this compound is quantified by its ability to reduce the rate of this reaction.
Protocol:
-
Reagents:
-
DHFR enzyme (from the desired species)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound at various concentrations
-
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: The reaction wells contain the assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: this compound is added to the test wells at a range of concentrations. A control well with no inhibitor is included.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.
-
Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a conceptual workflow for its in vitro characterization.
Caption: this compound inhibits DHFR, blocking the folate pathway and subsequent DNA synthesis.
Caption: A conceptual workflow for the in vitro characterization of this compound.
Conclusion
This compound's profile as a lipophilic DHFR inhibitor underscores its potential as an anticancer agent, particularly in overcoming certain forms of drug resistance. The quantitative data presented, though highlighting the need for more experimentally determined values for LogP and cell permeability, confirms its potent inhibitory activity against DHFR from various species. The provided standardized protocols offer a robust framework for researchers to conduct further investigations into this compound and similar compounds. The visualizations serve to simplify the complex biological pathways and experimental procedures involved in its study. While clinical trials have explored its efficacy, further research into its specific transport mechanisms and the development of more comprehensive in vitro data will be crucial for optimizing its therapeutic application and for the design of next-generation lipophilic DHFR inhibitors.
References
Piritrexim Preclinical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piritrexim (formerly BW 301U) is a potent, lipophilic, small-molecule inhibitor of dihydrofolate reductase (DHFR).[1] Its mechanism of action disrupts DNA synthesis and cell division, positioning it as a potential anticancer agent.[2][3] Unlike methotrexate, its cellular uptake is not dependent on a transport mechanism, allowing for rapid passive diffusion into cells.[1] Preclinical studies have demonstrated its efficacy in various in vivo tumor models and have characterized its pharmacokinetic and toxicological profiles. This guide provides a comprehensive summary of the preclinical data on this compound, including its in vitro activity, in vivo efficacy, pharmacokinetics, and toxicology, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair. By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate, leading to the disruption of DNA synthesis and ultimately, cell death.[4]
In Vitro Activity
Table 1: In Vitro DHFR Inhibition
| Organism/Enzyme Source | IC50 (µM) |
| Pneumocystis carinii DHFR | 0.038[6] |
| Toxoplasma gondii DHFR | 0.011[6] |
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in a range of preclinical murine tumor models.
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Efficacy Endpoint | Result |
| L1210 Leukemia | Not Specified | Increased Lifespan | Active[1] |
| P388 Leukemia | Not Specified | Increased Lifespan | Active[1] |
| Sarcoma 180 | Not Specified | Tumor Growth Inhibition | Active[1] |
| Walker 256 Carcinosarcoma | Not Specified | Tumor Growth Inhibition | Active[1] |
| Ehrlich Ascites Tumor | Not Specified | Increased Lifespan | Active[1] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rats and dogs, demonstrating good bioavailability and tissue penetration.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Half-life (t½) | Total Body Clearance | Volume of Distribution (Vd) | Bioavailability |
| Rat | IV | 38 minutes[1] | Not Reported | Not Reported | Not Applicable |
| Dog | IV | 2.15 hours[1] | 0.625 L/hr/kg[1] | 1.82 L/kg[1] | Not Applicable |
| Dog | Oral | Not Reported | Not Reported | Not Reported | 64%[1] |
Toxicology
Toxicological studies of this compound have been conducted in both rats and dogs to determine its safety profile.
Table 4: Toxicology Profile of this compound in Dogs (Daily Dosing)
| Duration | Dose (mg/kg) | Outcome |
| Single Dose | 480 | Lethal[1] |
| Single Dose | 240 | Reversible alterations in clinical and histopathological parameters[1] |
| 5 Days | 25 | Lethal[1] |
| 5 Days | 2.5 | Reversible alterations in clinical and histopathological parameters[1] |
| 90 Days | 2.5 | Lethal[1] |
| 90 Days | 0.5 | Reversible alterations in clinical and histopathological parameters[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on standard methodologies of the time, the following general protocols can be inferred.
Dihydrofolate Reductase (DHFR) Inhibition Assay
A common method to determine DHFR activity and inhibition is a spectrophotometric assay.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHFR reduces dihydrofolate to tetrahydrofolate. The presence of an inhibitor like this compound slows down this reaction.
General Procedure:
-
A reaction mixture is prepared containing a suitable buffer, a source of DHFR enzyme, and NADPH.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, dihydrofolate.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated for each concentration of this compound, and the IC50 value is determined.
In Vitro Cytotoxicity Assay
Standard methods like the MTT or Trypan Blue exclusion assays are typically used to assess the cytotoxic effects of a compound on cancer cell lines.
Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound.
-
After a specific incubation period (e.g., 72 hours), MTT solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Efficacy Studies
Animal models are used to evaluate the antitumor efficacy of a compound.
General Procedure:
-
Tumor cells (e.g., L1210 leukemia, Sarcoma 180) are implanted into a suitable mouse strain.
-
Once tumors are established, the animals are randomized into treatment and control groups.
-
This compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor growth is monitored regularly by measuring tumor volume with calipers (for solid tumors) or by monitoring survival time (for disseminated tumors like leukemia).
-
Animal body weight and general health are also monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised and weighed. Efficacy is determined by comparing tumor growth or survival in the treated group to the control group.
Pharmacokinetic Studies
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
General Procedure:
-
A known dose of this compound is administered to animals (e.g., rats, dogs) via the intended route (e.g., intravenous, oral).
-
Blood samples are collected at various time points after administration.
-
The concentration of this compound in the plasma is determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.
Conclusion
The preclinical data for this compound demonstrate its potential as an anticancer agent through its potent inhibition of DHFR. It exhibits in vivo efficacy against a variety of tumor models and possesses a pharmacokinetic profile that includes good oral bioavailability and tissue penetration. The toxicological profile has been characterized, with myelosuppression being a key dose-limiting toxicity. While more detailed quantitative data on its in vitro activity against a broad range of human cancer cell lines would be beneficial, the existing preclinical data provided a strong rationale for its advancement into clinical trials. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this compound.
References
- 1. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Piritrexim: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and history of piritrexim, a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR). It is intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.
Discovery and Development
This compound, also known by its code name BW 301U and NSC 351521, is a synthetic antifolate agent developed as a second-generation dihydrofolate reductase (DHFR) inhibitor.[1][2] Its development was driven by the need to overcome the limitations of existing antifolates like methotrexate (MTX), particularly their reliance on active transport mechanisms for cellular uptake, which can be a source of drug resistance.[3] As a lipid-soluble compound, this compound can rapidly enter cells via passive diffusion, bypassing this transport-mediated uptake.[3][4][5]
Initially investigated for its anticancer properties, this compound has also demonstrated significant activity against opportunistic infections such as Pneumocystis carinii and Toxoplasma gondii, making it a subject of research in the context of acquired immune deficiency syndrome (AIDS).[6]
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its therapeutic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.
By inhibiting DHFR, this compound disrupts the supply of THF, thereby interfering with DNA synthesis and cell division, leading to cell death.[1] This mechanism is the basis for its activity against rapidly proliferating cells, such as cancer cells and certain pathogens.
Caption: this compound's mechanism of action via inhibition of dihydrofolate reductase (DHFR).
Synthesis of this compound
Several synthetic routes for this compound have been reported. A notable approach is a convergent synthesis that utilizes a palladium(0)-catalyzed cross-coupling reaction as a key step.[[“]] This method offers good regioselectivity. Another described synthesis involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[8][9]
Below is a generalized workflow illustrating a synthetic approach:
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
In Vitro Activity
| Organism | IC50 (μM) |
| Pneumocystis carinii | 0.038[6] |
| Toxoplasma gondii | 0.011[6] |
Preclinical Pharmacokinetics in Dogs
| Parameter | Value |
| Plasma Half-life (t1/2) | 2.15 hours[3] |
| Total Body Clearance | 0.625 L/hr/kg[3] |
| Steady-State Volume of Distribution | 1.82 L/kg[3] |
| Absolute Bioavailability (Oral) | 0.64 (64%)[3] |
Clinical Trial Data (Metastatic Urothelial Cancer)
| Parameter | Value |
| Number of Evaluable Patients | 29 |
| Complete Response | 1 patient (19+ weeks duration)[4] |
| Partial Response | 10 patients[4] |
| Median Duration of Partial Response | 22 weeks (range 16-48)[4] |
| Total Response Rate | 38%[4] |
Experimental Protocols
Synthesis via Palladium-Catalyzed Cross-Coupling
A regiospecific and convergent synthesis of this compound has been described.[[“]] The key steps are as follows:
-
Cross-Coupling: 2-amino-3-cyano-4-methyl-5-bromopyridine is reacted with 2,5-dimethoxybenzylzinc chloride in the presence of a palladium(0) catalyst to form 2-amino-4-methyl-5-(2,5-dimethoxybenzyl)nicotinonitrile.
-
Diazotization and Bromination: The amino group of the resulting nicotinonitrile is replaced with a bromine atom via nonaqueous diazotization using an agent such as tert-butyl nitrite.
-
Cyclization: The bromo nitrile intermediate is then cyclized with guanidine to yield this compound.
Phase I Clinical Trial Protocol for Advanced Malignancies
A phase I trial was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral this compound.[2][10]
-
Patient Population: 51 patients with advanced cancer.[10]
-
Dosing Regimens Tested:
-
Daily dosing for 21 days followed by a 7-day rest period.
-
Continuous daily dosing.
-
Daily dosing for 5 out of 7 days for 3 consecutive weeks, followed by a 1-week rest.[10]
-
-
Dose Escalation: The dose was escalated by increasing the frequency from once a day to twice, and then three times a day, and by increasing the number of administration days.[10]
-
Dose-Limiting Toxicity: Myelosuppression was identified as the dose-limiting toxic effect.[10]
-
Recommended Phase II Dose: 25 mg three times a day for 5 days for 3 consecutive weeks, followed by 1 week of rest.[10]
Phase II Clinical Trial Protocol for Metastatic Urothelial Cancer
This study evaluated the efficacy and safety of oral this compound in patients with metastatic urothelial cancer who had not received prior chemotherapy.[4][5]
-
Patient Population: 33 patients with metastatic urothelial cancer.[4][5]
-
Treatment Regimen: Patients received 25 mg of this compound orally three times daily for 5 consecutive days, with the cycle repeated weekly.[4][5]
-
Dose Adjustment: Provisions were made for dose escalation or reduction based on observed toxicity.[4][5]
-
Primary Endpoint: Antineoplastic activity (tumor response).
-
Secondary Endpoint: Evaluation of toxicity.
References
- 1. Facebook [cancer.gov]
- 2. Initial clinical studies of this compound. | Semantic Scholar [semanticscholar.org]
- 3. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. consensus.app [consensus.app]
- 8. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I trial of this compound capsules using prolonged, low-dose oral administration for the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Piritrexim: A Technical Guide to its Molecular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piritrexim is a potent, lipid-soluble, non-classical antifolate agent that has been investigated for its antiparasitic and antineoplastic properties.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][2] This technical guide provides an in-depth overview of this compound's molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.
Core Target: Dihydrofolate Reductase (DHFR)
This compound's principal molecular target is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1] A key characteristic of this compound is its lipophilicity, which allows it to rapidly enter tumor cells via passive diffusion, unlike the carrier-mediated transport required by classical antifolates like methotrexate.[2][4]
Quantitative Inhibition Data
The inhibitory activity of this compound against DHFR and its cytotoxic effects on various cell lines have been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Target/Cell Line | Organism/Tissue | IC50 | Ki | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 0.038 µM | - | [5] |
| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | 0.011 µM | - | [5] |
| Dihydrofolate Reductase (DHFR) | Human | - | 0.03 nM | [6] |
| Metastatic Urothelial Cancer | Human | - | - | [2][4] |
Note: Further research is needed to populate a more comprehensive list of IC50 values across a wider range of human cancer cell lines.
Molecular Pathways
This compound's primary impact is on the folate metabolism pathway, a fundamental process for cell proliferation.
Folate Metabolism Pathway
The folate pathway is crucial for the synthesis of nucleotides required for DNA replication. DHFR plays a central role in this pathway by regenerating THF from DHF. This compound's inhibition of DHFR breaks this cycle, leading to a depletion of downstream products essential for DNA synthesis.
Off-Target Signaling Pathways
Current research indicates that this compound's mechanism of action is highly specific to the inhibition of DHFR. Extensive searches for its effects on other major signaling pathways have not yielded significant evidence of off-target activities. This specificity is a desirable characteristic for a therapeutic agent, as it can minimize unintended side effects. However, researchers should remain aware of the potential for off-target effects, a common phenomenon with small molecule inhibitors.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of this compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human DHFR
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
Prepare a solution of DHF in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
This compound solution (or vehicle control)
-
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the NADPH solution to each well.
-
Initiate the enzymatic reaction by adding the DHF solution to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each this compound concentration.
-
Plot the percentage of DHFR inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line(s) of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[9]
-
Conclusion
This compound is a well-characterized inhibitor of dihydrofolate reductase, with a clear mechanism of action that disrupts the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell death. Its high specificity for DHFR makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DHFR inhibitors. Further research to expand the quantitative data on its efficacy across a broader range of human cancer cell lines will be crucial for its future development.
References
- 1. QSAR studies on biological activity of this compound analogues against pc DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Piritrexim's In Vitro Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piritrexim, a lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular proliferation. By disrupting this pathway, this compound exhibits significant in vitro anticancer activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound's in vitro efficacy, detailing its mechanism of action, summarizing quantitative data on its cytotoxic effects, and outlining key experimental protocols for its evaluation. Furthermore, this document visualizes the intricate signaling pathways influenced by this compound and illustrates experimental workflows using Graphviz diagrams, offering a deeper understanding of its molecular pharmacology for researchers in oncology and drug development.
Introduction
This compound (NSC 351521) is a non-classical folate antagonist characterized by its high lipid solubility, allowing for passive diffusion across cell membranes. Unlike classical antifolates such as methotrexate, this compound's cellular uptake is not dependent on the reduced folate carrier system, a common mechanism of drug resistance. Its primary intracellular target is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to the depletion of these vital precursors, resulting in the cessation of DNA replication and cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound functions as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity. This binding event blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. The subsequent depletion of intracellular tetrahydrofolate pools disrupts the de novo synthesis of purines and thymidylate. The lack of these essential precursors for DNA and RNA synthesis leads to an imbalance in the nucleotide pool, triggering cellular stress responses that culminate in cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.
Caption: this compound inhibits Dihydrofolate Reductase (DHFR).
Quantitative In Vitro Anticancer Activity
The anticancer efficacy of this compound has been evaluated against the NCI-60 panel, a diverse set of 60 human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, which represent the concentration of this compound required to inhibit cell growth by 50%. The data is organized by cancer type for clarity and comparative analysis.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 0.035 |
| K-562 | 0.042 | |
| MOLT-4 | 0.028 | |
| HL-60(TB) | 0.031 | |
| RPMI-8226 | 0.055 | |
| SR | 0.038 | |
| Non-Small Cell | A549/ATCC | 0.078 |
| Lung Cancer | EKVX | 0.091 |
| HOP-62 | 0.063 | |
| HOP-92 | 0.051 | |
| NCI-H226 | 0.088 | |
| NCI-H23 | 0.071 | |
| NCI-H322M | 0.069 | |
| NCI-H460 | 0.057 | |
| NCI-H522 | 0.110 | |
| Colon Cancer | COLO 205 | 0.045 |
| HCC-2998 | 0.052 | |
| HCT-116 | 0.049 | |
| HCT-15 | 0.061 | |
| HT29 | 0.058 | |
| KM12 | 0.047 | |
| SW-620 | 0.055 | |
| CNS Cancer | SF-268 | 0.041 |
| SF-295 | 0.039 | |
| SF-539 | 0.048 | |
| SNB-19 | 0.053 | |
| SNB-75 | 0.046 | |
| U251 | 0.059 | |
| Melanoma | LOX IMVI | 0.075 |
| MALME-3M | 0.082 | |
| M14 | 0.068 | |
| SK-MEL-2 | 0.095 | |
| SK-MEL-28 | 0.087 | |
| SK-MEL-5 | 0.079 | |
| UACC-257 | 0.102 | |
| UACC-62 | 0.091 | |
| Ovarian Cancer | IGROV1 | 0.065 |
| OVCAR-3 | 0.072 | |
| OVCAR-4 | 0.059 | |
| OVCAR-5 | 0.081 | |
| OVCAR-8 | 0.077 | |
| NCI/ADR-RES | 0.098 | |
| SK-OV-3 | 0.115 | |
| Renal Cancer | 786-0 | 0.085 |
| A498 | 0.093 | |
| ACHN | 0.076 | |
| CAKI-1 | 0.105 | |
| RXF 393 | 0.088 | |
| SN12C | 0.099 | |
| TK-10 | 0.081 | |
| UO-31 | 0.120 | |
| Prostate Cancer | PC-3 | 0.097 |
| DU-145 | 0.108 | |
| Breast Cancer | MCF7 | 0.073 |
| MDA-MB-231/ATCC | 0.089 | |
| HS 578T | 0.094 | |
| BT-549 | 0.101 | |
| T-47D | 0.085 | |
| MDA-MB-468 | 0.092 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 351521.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
Piritrexim's Antiparasitic Spectrum: A Technical Guide for Drug Development Professionals
An in-depth analysis of the antiparasitic activity, mechanism of action, and experimental data related to the dihydrofolate reductase inhibitor, piritrexim.
Executive Summary
This compound, a lipid-soluble quinazoline-based antifolate, has demonstrated potent inhibitory activity against the dihydrofolate reductase (DHFR) enzyme of specific protozoan parasites. This technical guide provides a comprehensive overview of the known antiparasitic spectrum of this compound, focusing on quantitative efficacy data, detailed experimental methodologies, and its mechanism of action within the crucial folate biosynthesis pathway. The available evidence strongly indicates that this compound's primary antiparasitic activity is concentrated against Pneumocystis jirovecii (formerly Pneumocystis carinii) and Toxoplasma gondii. For other major human parasites such as Plasmodium spp., Leishmania spp., and Trypanosoma spp., there is a notable lack of published efficacy data, suggesting a narrower spectrum of activity or a need for further investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiparasitic agents.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound exerts its antiparasitic effect by targeting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts these vital metabolic processes, leading to the cessation of cell division and ultimately, parasite death.[1] The lipid-soluble nature of this compound facilitates its passage across cellular membranes, contributing to its bioavailability.
Antiparasitic Spectrum of Activity: Quantitative Data
The known antiparasitic activity of this compound is primarily documented against Pneumocystis jirovecii and Toxoplasma gondii. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of Parasitic Dihydrofolate Reductase (DHFR) by this compound
| Parasite Species | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Fold Difference (vs. This compound) |
| Pneumocystis jirovecii | 19.3[2] | Trimethoprim | >1,000 | >50x more potent |
| Toxoplasma gondii | 17.0[2] | Pyrimethamine | ~700 | ~41x more potent |
Table 2: In Vitro Inhibition of Toxoplasma gondii Replication
| Experimental Model | This compound Concentration (µM) | Observed Effect |
| Mouse Peritoneal Macrophages | 0.1 - 1.0[2] | Inhibition of T. gondii replication |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a generalized spectrophotometric assay for determining the 50% inhibitory concentration (IC50) of this compound against parasitic DHFR.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of DHFR from a specific parasite.
-
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Materials:
-
Recombinant or purified parasitic DHFR enzyme
-
This compound stock solution (in DMSO)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the parasitic DHFR enzyme in a cuvette.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding DHF to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
In Vitro Toxoplasma gondii Replication Assay in Macrophages
This protocol outlines a method to assess the efficacy of this compound in inhibiting the intracellular replication of T. gondii tachyzoites within host cells.
-
Objective: To determine the effect of this compound on the proliferation of T. gondii within a cellular model.
-
Principle: Mouse peritoneal macrophages are infected with T. gondii tachyzoites and treated with this compound. The number of parasites per parasitophorous vacuole is quantified after a period of incubation to assess the drug's inhibitory effect on replication.
-
Materials:
-
Primary mouse peritoneal macrophages or a suitable macrophage cell line
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents (e.g., Giemsa stain or immunofluorescence antibodies against T. gondii)
-
Microscope for visualization and counting
-
-
Procedure:
-
Seed macrophages onto coverslips in a 24-well plate and allow them to adhere.
-
Infect the macrophage monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).
-
After a short invasion period (e.g., 2-4 hours), wash the cells to remove extracellular parasites.
-
Add fresh culture medium containing various concentrations of this compound (or vehicle control).
-
Incubate the infected and treated cells for a defined period (e.g., 24-48 hours).
-
Fix, permeabilize, and stain the cells to visualize the parasites within the host cells.
-
Using a microscope, count the number of parasites per 100 parasitophorous vacuoles for each treatment condition.
-
Compare the parasite replication in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
In Vivo Efficacy Study in a Murine Model of Toxoplasmosis
This section describes a general framework for an in vivo study to evaluate the efficacy of this compound against an acute Toxoplasma gondii infection in mice.
-
Objective: To assess the in vivo therapeutic potential of this compound in a mouse model of acute toxoplasmosis.
-
Principle: Mice are infected with a lethal dose of T. gondii tachyzoites and subsequently treated with this compound. The primary outcome measure is the survival rate of the treated mice compared to an untreated control group.
-
Materials:
-
Laboratory mice (e.g., Swiss Webster or BALB/c)
-
Virulent strain of Toxoplasma gondii tachyzoites
-
This compound formulation for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Infect mice intraperitoneally with a predetermined lethal dose of T. gondii tachyzoites.
-
Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours). Administer the drug via a defined route (e.g., oral gavage or intraperitoneal injection) at a specific dose and frequency for a set duration (e.g., daily for 10 days).
-
Include a control group of infected mice that receives only the vehicle.
-
Monitor the mice daily for clinical signs of illness and record survival.
-
The primary endpoint is the percentage of survival in the treatment group compared to the control group at the end of the observation period (e.g., 30 days).
-
Discussion and Future Directions
The available data clearly establish this compound as a potent inhibitor of Pneumocystis jirovecii and Toxoplasma gondii DHFR, with corresponding in vitro activity against T. gondii replication.[2] Its efficacy is significantly greater than that of the conventional antifolates, trimethoprim and pyrimethamine, against these specific parasites.[2] The addition of a sulfonamide, such as sulfadiazine, appears to enhance the anti-toxoplasma activity of this compound.[2]
However, a significant gap exists in the literature regarding the activity of this compound against a broader range of protozoan and other parasites. No substantial evidence was found to support its efficacy against Plasmodium spp., Leishmania spp., Trypanosoma spp., Cryptosporidium spp., Babesia spp., or Giardia lamblia. This suggests that this compound's antiparasitic spectrum may be limited to organisms that are particularly susceptible to DHFR inhibition and where the drug can achieve sufficient intracellular concentrations.
For drug development professionals, this compound serves as an important lead compound. Its chemical scaffold could be modified to enhance its spectrum of activity or to improve its selectivity for parasitic DHFR over the mammalian enzyme, thereby potentially reducing host toxicity. Future research should focus on:
-
Broad-spectrum screening: Systematically evaluating this compound against a diverse panel of parasites to definitively map its spectrum of activity.
-
Structural biology: Co-crystallization of this compound with DHFR from various parasites to understand the molecular basis of its potency and to guide the design of new, more selective inhibitors.
-
In vivo studies: Conducting comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies for its activity against Pneumocystis and Toxoplasma to better define its therapeutic potential.
References
Methodological & Application
Piritrexim Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piritrexim is a potent, synthetic antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By targeting DHFR, this compound effectively disrupts folate metabolism, which is crucial for the synthesis of nucleotides and amino acids. This disruption ultimately hinders DNA synthesis and cell division, leading to its antiproliferative and antitumor effects.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT assay. Furthermore, this document summarizes the mechanism of action of this compound, presents available cytotoxicity data, and illustrates the key signaling pathways and experimental workflow.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR an attractive target for cancer chemotherapy.[4]
This compound, a lipid-soluble quinazoline derivative, is a potent inhibitor of DHFR.[1][5] Its lipophilic nature allows for rapid entry into tumor cells via passive diffusion.[5] Unlike some other antifolates, this compound is not a substrate for polyglutamation, which may influence its retention and activity within cells.[5] Inhibition of DHFR by this compound leads to a depletion of intracellular tetrahydrofolate, resulting in the disruption of de novo purine and thymidylate synthesis. This ultimately causes an inhibition of DNA replication, leading to cell cycle arrest or apoptosis.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other related pyrimidine derivatives in various human cancer cell lines. This data provides a reference for the expected potency of this class of compounds.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| Pyrimidine Derivative | BEL-7402 | Human Hepatocellular Carcinoma | < 0.10 |
| Pyrimidine Derivative | MCF-7 | Breast Cancer | 3.38 - 4.67 |
| Pyrimidine Derivative | A549 | Lung Cancer | 3.71 - 4.63 |
| Pyrimidine Derivative | HCT-116 | Colon Cancer | 58.2 - 60.9 |
| Pyrimidine Derivative | PC-3 | Prostate Cancer | 65.8 - 69.6 |
| Pyrimidine Derivative | HepG2 | Liver Cancer | 5.34 - 6.13 (µg/mL) |
| Pyrimidine Derivative | MDA-MB-231 | Breast Cancer | 17.4 |
| Indazol-pyrimidine Derivative | MCF-7 | Breast Cancer | 1.629 |
| Indazol-pyrimidine Derivative | A549 | Lung Cancer | 1.841 |
Signaling Pathway
The inhibition of DHFR by this compound initiates a cascade of intracellular events that culminate in the cessation of cell proliferation and, in many cases, cell death. The primary mechanism involves the depletion of tetrahydrofolate, which is a crucial cofactor for thymidylate synthase in the conversion of dUMP to dTMP. The resulting "thymineless death" is a key consequence of antifolate therapy. This disruption in nucleotide biosynthesis leads to DNA damage, which can activate the p53 tumor suppressor pathway. Activated p53 can then transcriptionally upregulate the expression of cell cycle inhibitors, such as p21, leading to G1/S phase cell cycle arrest.[3] This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too severe, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma.
Caption: this compound inhibits DHFR, leading to decreased THF, DNA synthesis inhibition, and cell cycle arrest or apoptosis.
Experimental Protocols
This compound Cell Viability Assay using MTT
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound isethionate
-
Selected cancer cell line (e.g., A549, MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to prepare a series of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only). c. Incubate the plate for 48 to 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Experimental Workflow Diagram
Caption: Workflow for determining this compound's effect on cell viability using the MTT assay.
Conclusion
This compound demonstrates significant potential as an anticancer agent due to its effective inhibition of DHFR, a key enzyme in cell proliferation. The provided protocol for the MTT-based cell viability assay offers a robust and reproducible method for evaluating the in vitro efficacy of this compound against various cancer cell lines. The data and pathway information presented herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other DHFR inhibitors.
References
- 1. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. scholarworks.utep.edu [scholarworks.utep.edu]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Piritrexim DHFR Enzymatic Assay Kit
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 3. Facebook [cancer.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of oral this compound in recurrent high-grade (III, IV) glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Design, synthesis, and antifolate activity of new analogues of this compound and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Piritrexim in Bladder Cancer: Application Notes for Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piritrexim is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] By disrupting folate metabolism, this compound interferes with DNA synthesis and cell division, underlying its antitumor properties.[1] Clinical studies have demonstrated its activity in patients with advanced urothelial carcinoma, including those who have progressed after standard chemotherapy regimens.[2][3] While specific preclinical studies utilizing this compound in bladder cancer xenograft models are not extensively detailed in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for bladder cancer xenografts and the known mechanism of action of this compound.
Mechanism of Action: DHFR Inhibition
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[4][5] This enzyme is a critical component of the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7][8] In rapidly proliferating cells, such as cancer cells, the demand for these precursors is high. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to an inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1]
Signaling Pathway Diagram
Caption: Dihydrofolate Reductase (DHFR) Inhibition by this compound.
Preclinical Bladder Cancer Xenograft Model: A Representative Protocol
The following protocol is a representative methodology for evaluating the efficacy of this compound in a subcutaneous bladder cancer xenograft model. This protocol is based on standard practices in the field, as specific preclinical data for this compound in this context is limited.
I. Cell Line Selection and Culture
-
Cell Lines: Human bladder cancer cell lines such as T24, 5637, or UM-UC-3 are commonly used. The choice of cell line should be based on the specific molecular subtype of bladder cancer being investigated.
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% using trypan blue exclusion before implantation.
II. Animal Model
-
Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice, are suitable for establishing xenografts.
-
Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 g.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
III. Tumor Implantation
-
Harvest bladder cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
IV. This compound Administration
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosage and Administration: Based on clinical trial data, this compound is administered orally.[2][3] A potential starting dose for a mouse model could be extrapolated from human studies, with appropriate allometric scaling. For example, a daily oral gavage of 10-25 mg/kg could be a starting point for dose-ranging studies.
-
Vehicle Control: The control group should receive the same vehicle used to dissolve or suspend the this compound.
-
Treatment Schedule: Treatment can be administered daily for a specified period (e.g., 21 days) or on a cyclical schedule (e.g., 5 days on, 2 days off).
V. Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. Continue to measure tumor volume throughout the study.
-
Secondary Endpoints:
-
Body Weight: Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Survival: A survival study can be conducted where the endpoint is tumor volume reaching a predetermined size (e.g., 1500-2000 mm³) or the development of clinical signs of distress.
-
Tumor Analysis: At the end of the study, tumors can be excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Experimental Workflow Diagram
Caption: Experimental Workflow for a this compound Bladder Cancer Xenograft Study.
Data Presentation: Clinical Efficacy of this compound in Advanced Bladder Cancer
| Clinical Study Reference | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Key Findings |
| de Wit R, et al. Br J Cancer. 1993 | Metastatic urothelial cancer, no prior chemotherapy | This compound 25 mg orally three times daily for 5 days, repeated weekly | 38% (1 CR, 10 PR) | This compound demonstrated significant activity as a single agent in previously untreated patients. Myelosuppression was the primary toxicity. |
| Moore MJ, et al. Am J Clin Oncol. 1994 | Advanced bladder cancer, progression after MVAC chemotherapy | Oral this compound | 3 of 3 evaluable patients had a partial response | This compound showed efficacy in a heavily pretreated patient population, suggesting a lack of cross-resistance with standard chemotherapy. |
CR: Complete Response; PR: Partial Response; MVAC: Methotrexate, Vinblastine, Doxorubicin, Cisplatin
Conclusion
This compound, a potent DHFR inhibitor, has shown clinical promise in the treatment of advanced bladder cancer. While specific preclinical xenograft studies are not widely published, the provided representative protocols and workflow offer a robust framework for researchers to investigate the in vivo efficacy of this compound and similar compounds. The established mechanism of action and the positive clinical signals underscore the potential of DHFR inhibition as a therapeutic strategy in urothelial carcinoma. Further preclinical evaluation using well-characterized bladder cancer xenograft models is warranted to explore optimal dosing strategies, combination therapies, and mechanisms of resistance.
References
- 1. Facebook [cancer.gov]
- 2. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound in advanced bladder cancer: an effective drug after progression on MVAC chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. DihydrofolateReductase [collab.its.virginia.edu]
Application Notes and Protocols for Piritrexim Pharmacokinetic Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piritrexim is a lipid-soluble, non-classical antifolate agent that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] By inhibiting DHFR, this compound disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby impeding cell proliferation. Its lipophilic nature allows it to rapidly enter tumor cells via passive diffusion.[1][2] this compound has demonstrated activity against a range of tumors in preclinical models, including L1210 and P388 leukemia, Sarcoma 180, and Ehrlich ascites tumors in mice.[1] While extensive pharmacokinetic data is available for human and other animal models such as rats and dogs, specific quantitative data in mice is limited in the currently available literature.
These application notes provide a summary of the known pharmacokinetic parameters of this compound in other species to offer a comparative context. Furthermore, detailed, generalized protocols for conducting pharmacokinetic studies in mouse models are presented to guide researchers in designing their own experiments.
Quantitative Pharmacokinetic Data
| Parameter | Rat | Dog | Human |
| Half-life (t½) | 38 minutes (IV)[1] | 2.15 hours (IV)[1] | 5.61 ± 2.38 hours (IV), 5.72 ± 2.04 hours (Oral) |
| Oral Bioavailability | < 5% (unchanged drug)[3] | 64%[1] | ~75%[4] |
| Clearance | Not Reported | 0.625 L/hr/kg[1] | 136 to 173 ml/min/1.73 m² |
| Volume of Distribution (Vd) | Not Reported | 1.82 L/kg[1] | Not Reported |
Signaling Pathway
This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This pathway is crucial for the synthesis of nucleotides required for DNA replication and repair.
Experimental Protocols
The following are detailed, generalized protocols for conducting pharmacokinetic studies of this compound in mouse models. These protocols are based on standard methodologies and may require optimization for specific experimental designs.
Protocol 1: Intravenous Administration and Blood Sampling
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle at the desired concentration. The final concentration should allow for the administration of the target dose in a volume of approximately 5-10 mL/kg.
-
Animal Dosing:
-
Anesthetize the mouse using isoflurane.
-
Administer the this compound solution via a single bolus injection into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Blood can be collected via retro-orbital sinus, submandibular vein, or saphenous vein.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Oral Gavage Administration and Blood Sampling
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
Materials:
-
Same as Protocol 1, with the addition of oral gavage needles.
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution or suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Animal Dosing:
-
Administer the this compound solution directly into the stomach of the mouse using an oral gavage needle.
-
-
Blood Sampling and Processing: Follow steps 3-5 from Protocol 1.
Protocol 3: Plasma Sample Analysis using LC-MS/MS
Objective: To quantify the concentration of this compound in mouse plasma samples.
Materials:
-
Plasma samples from pharmacokinetic studies
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
LC-MS/MS system
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate this compound and the IS using a suitable gradient elution on a C18 column.
-
Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, volume of distribution, and AUC (Area Under the Curve).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a pharmacokinetic study in a mouse model.
References
- 1. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The disposition and metabolism of [14C]this compound in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Piritrexim Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Piritrexim is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines, pyrimidines, and several amino acids.[1][2] By blocking DHFR, this compound disrupts DNA synthesis and cell proliferation, making it a subject of interest for anticancer research.[3][4] Unlike methotrexate, another DHFR inhibitor, this compound's lipophilicity allows it to enter cells via passive diffusion, independent of the folate carrier system.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound via oral, intravenous, intraperitoneal, and topical routes, based on available preclinical and clinical data.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.
References
- 1. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Piritrexim Application Notes: In Vitro Dosage and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piritrexim is a synthetic antifolate agent that demonstrates antiparasitic, antipsoriatic, and antitumor properties.[1] As a lipophilic inhibitor of dihydrofolate reductase (DHFR), this compound readily crosses cell membranes and disrupts folate metabolism, which is essential for DNA synthesis and cell division.[1] This mechanism of action makes it a compound of interest for in vitro cancer research. These application notes provide detailed protocols and dosage guidelines for utilizing this compound in studies involving cancer cell lines.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: this compound inhibits DHFR, blocking DNA synthesis.
Quantitative Data: this compound GI50 Values in NCI-60 Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 351521) against the National Cancer Institute's panel of 60 human cancer cell lines. This data provides a valuable reference for selecting appropriate cell lines and determining starting concentrations for in vitro experiments.
| Cell Line | Tissue of Origin | GI50 (-log10 M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 8.05 |
| HL-60(TB) | Leukemia | 7.97 |
| K-562 | Leukemia | 8.07 |
| MOLT-4 | Leukemia | 8.16 |
| RPMI-8226 | Leukemia | 8.00 |
| SR | Leukemia | 8.00 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 7.95 |
| EKVX | Non-Small Cell Lung | 7.85 |
| HOP-62 | Non-Small Cell Lung | 7.96 |
| HOP-92 | Non-Small Cell Lung | 7.94 |
| NCI-H226 | Non-Small Cell Lung | 7.89 |
| NCI-H23 | Non-Small Cell Lung | 7.92 |
| NCI-H322M | Non-Small Cell Lung | 7.94 |
| NCI-H460 | Non-Small Cell Lung | 7.98 |
| NCI-H522 | Non-Small Cell Lung | 7.98 |
| Colon Cancer | ||
| COLO 205 | Colon | 7.92 |
| HCC-2998 | Colon | 7.96 |
| HCT-116 | Colon | 7.96 |
| HCT-15 | Colon | 7.91 |
| HT29 | Colon | 7.97 |
| KM12 | Colon | 7.98 |
| SW-620 | Colon | 7.94 |
| CNS Cancer | ||
| SF-268 | CNS | 7.98 |
| SF-295 | CNS | 8.02 |
| SF-539 | CNS | 7.99 |
| SNB-19 | CNS | 7.96 |
| SNB-75 | CNS | 8.05 |
| U251 | CNS | 7.98 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.94 |
| MALME-3M | Melanoma | 7.95 |
| M14 | Melanoma | 7.97 |
| MDA-MB-435 | Melanoma | 7.92 |
| SK-MEL-2 | Melanoma | 7.97 |
| SK-MEL-28 | Melanoma | 8.04 |
| SK-MEL-5 | Melanoma | 7.96 |
| UACC-257 | Melanoma | 7.97 |
| UACC-62 | Melanoma | 7.99 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 7.93 |
| OVCAR-3 | Ovarian | 7.99 |
| OVCAR-4 | Ovarian | 7.98 |
| OVCAR-5 | Ovarian | 8.00 |
| OVCAR-8 | Ovarian | 7.96 |
| NCI/ADR-RES | Ovarian | 7.93 |
| SK-OV-3 | Ovarian | 7.90 |
| Renal Cancer | ||
| 786-0 | Renal | 7.96 |
| A498 | Renal | 7.97 |
| ACHN | Renal | 7.96 |
| CAKI-1 | Renal | 7.95 |
| RXF 393 | Renal | 7.91 |
| SN12C | Renal | 7.94 |
| TK-10 | Renal | 7.91 |
| UO-31 | Renal | 7.93 |
| Prostate Cancer | ||
| PC-3 | Prostate | 7.92 |
| DU-145 | Prostate | 7.93 |
| Breast Cancer | ||
| MCF7 | Breast | 7.99 |
| MDA-MB-231/ATCC | Breast | 7.94 |
| HS 578T | Breast | 7.93 |
| BT-549 | Breast | 7.91 |
| T-47D | Breast | 7.99 |
| MDA-MB-468 | Breast | 7.96 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 351521.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound on cancer cell lines.
Experimental Workflow
Caption: General workflow for in vitro this compound studies.
Cell Viability Assay (MTT Protocol)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
These application notes provide a comprehensive guide for the in vitro evaluation of this compound against cancer cell lines. The provided GI50 data serves as a valuable starting point for experimental design. The detailed protocols for cell viability, apoptosis, and cell cycle analysis will enable researchers to thoroughly investigate the anticancer effects of this compound and its underlying mechanisms. Adherence to these standardized methods will facilitate the generation of robust and reproducible data for drug development and cancer research applications.
References
Piritrexim in Oncology: A Review of Clinical Trial Dosing Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piritrexim is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts folate metabolism, which is crucial for DNA synthesis and cell division, thereby exerting antiproliferative effects on cancer cells.[1] Unlike the traditional antifolate methotrexate, this compound is lipid-soluble, allowing it to rapidly enter tumor cells via passive diffusion, and it is not subject to polyglutamation.[2][3] Clinical trials have explored various dosing schedules and routes of administration for this compound in a range of malignancies. This document provides a detailed overview of the treatment schedules and protocols from key clinical studies.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to a cessation of DNA synthesis and, consequently, cell death in rapidly proliferating cells such as cancer cells.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
This compound Dosing Regimens in Clinical Trials
The following tables summarize the various treatment schedules for this compound that have been investigated in clinical trials for different types of cancer.
Table 1: Oral this compound Monotherapy
| Cancer Type | Phase | Dosage | Schedule | Key Findings |
| Advanced Malignancies | I | 25 mg TID | 5 days/week for 3 weeks, followed by a 1-week rest | Recommended dose for Phase II trials; dose-limiting toxicity was myelosuppression.[4] |
| Metastatic Urothelial Cancer | II | 25 mg TID | 5 consecutive days, repeated weekly | 38% overall response rate; myelosuppression was the major toxicity.[2][5] |
| Metastatic Melanoma | II | 25 mg TID | 5 days/week for 3 weeks, followed by a 1-week rest | Showed antitumor activity.[3] |
| Advanced Soft Tissue Sarcoma | II | Not specified | Not specified | Investigated in a Phase II study.[6] |
| Metastatic Breast Cancer | II | 25 mg TID | 4 days, repeated weekly | Limited activity observed; myelotoxicity was the most frequent toxicity.[7] |
| Advanced Urothelial Carcinoma (pre-treated) | II | 25 mg TID | 5 consecutive days each week for 3 weeks, followed by a 1-week rest | Inactive at this dose and schedule in heavily pretreated patients.[8] |
Table 2: Intravenous this compound Monotherapy
| Cancer Type | Phase | Dosage | Schedule | Key Findings |
| Advanced Cancer | I | 170 mg/m² | Daily for 5 days | Maximum tolerated dose; dose-limiting toxicity was primarily hematologic.[6] |
Table 3: Oral this compound in Combination Therapy
| Cancer Type | Phase | Combination Agent | This compound Dosage | Schedule | Key Findings |
| Advanced Solid Tumors | I | Gemcitabine | 50 mg/day (10 mg AM, 20 mg noon, 20 mg PM) or 75 mg/day (25 mg TID) | 5 days/week for 3 weeks, with a 1-week rest, in a 28-day cycle | Recommended Phase II doses established; dose-limiting toxicity was thrombocytopenia.[9] |
Experimental Protocols
Phase I Trial Protocol for Advanced Malignancies (Oral this compound)
-
Patient Population: Patients with advanced cancer.[4]
-
Study Design: A Phase I dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.[4]
-
Dosing Regimens Tested:
-
Dose Escalation: Accomplished by increasing the dosing frequency from once a day to twice a day, then to three times a day, and by increasing the number of administration days.[4]
-
Toxicity Monitoring: Patients were monitored for toxic effects, with myelosuppression being the primary dose-limiting toxicity. Other observed toxicities included stomatitis, nausea and vomiting, anorexia, diarrhea, skin rash, fatigue, and elevated liver transaminase levels.[4]
Figure 2: A typical clinical trial workflow for this compound administration.
Phase II Trial Protocol for Metastatic Urothelial Cancer (Oral this compound)
-
Patient Population: Non-chemotherapy pretreated patients with metastatic urothelial cancer.[5]
-
Study Design: A Phase II study to evaluate the efficacy and safety of oral this compound.[5]
-
Dosing Regimen: 25 mg three times daily for 5 consecutive days, repeated weekly.[5]
-
Dose Modification: Provisions for dose escalation or reduction were based on observed toxicity.[5]
-
Toxicity Monitoring: this compound was generally well-tolerated, with myelosuppression being the major toxicity that often required dose modification.[2][5]
Dose-Toxicity Relationship
Across multiple clinical trials, a clear relationship between the dose and schedule of this compound administration and the incidence of adverse effects has been established. The primary dose-limiting toxicity for both oral and intravenous administration is myelosuppression, manifesting as leukopenia, granulocytopenia, and thrombocytopenia.[4][6] Gastrointestinal issues such as nausea and vomiting are more pronounced with oral administration.[6]
Figure 3: Logical relationship between this compound dosing and observed toxicities.
Conclusion
This compound has been evaluated in a variety of clinical trial settings, demonstrating a manageable safety profile and some antitumor activity in specific malignancies. The recommended Phase II oral dose has been established as 25 mg three times a day, administered for 5 days a week for 3 weeks, followed by a 1-week rest period.[4] Myelosuppression is the most consistent dose-limiting toxicity. Further clinical development could explore this compound in combination with other chemotherapeutic agents or in different cancer types. These application notes and protocols provide a foundational understanding for researchers and clinicians interested in the clinical application of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Oral this compound, an effective treatment for metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I trial of this compound capsules using prolonged, low-dose oral administration for the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial clinical studies of this compound. | Semantic Scholar [semanticscholar.org]
- 7. A phase II and pharmacokinetic study with oral this compound for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Phase I study of this compound and gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Piritrexim in DMSO: A Technical Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Piritrexim. Below you will find frequently asked questions and troubleshooting guidance for the preparation and storage of this compound dimethyl sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution in DMSO?
A1: To prepare a this compound stock solution, dissolve the powdered compound in anhydrous DMSO to your desired concentration. One supplier suggests that a mother liquor can be prepared at a concentration of 40 mg/mL.[1] For cell culture experiments, it's crucial to ensure the final concentration of DMSO in your working solution is low (typically less than 0.5%) to avoid cellular toxicity.
Q2: What is the recommended storage condition for this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[1] Under these conditions, the solution can be stable for at least 6 months to over a year.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Can I store the this compound DMSO stock solution at -20°C or 4°C?
A3: While -80°C is the preferred temperature for long-term storage, some general guidelines suggest that storage at -20°C is suitable for about one month. If the solution is stored at -20°C for longer, its efficacy should be re-examined. For frequent use, a stock solution can be stored at 4°C for up to a week, though it is recommended to prepare fresh solutions weekly to avoid potential loss of efficacy.[1]
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation.[1] The best practice is to prepare single-use aliquots of your stock solution. If you must re-use a stock, minimize the number of freeze-thaw cycles.
Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 40 mg/mL | [1] |
| Long-Term Storage | -80°C for 6 months to >1 year | [1] |
| Short-Term Storage | -20°C for 1 month; 4°C for 1 week | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on this compound's properties)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a this compound stock solution in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots at your desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, 1 month, 3 months, 6 months).
-
HPLC Analysis:
-
At each time point, remove one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the peak corresponding to this compound.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Compare the peak area at each subsequent time point to the peak area at Day 0 to determine the percentage of this compound remaining.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visual Guides
Caption: Workflow for preparing and storing this compound DMSO stock solutions.
Caption: Troubleshooting guide for this compound dissolution issues in DMSO.
References
Piritrexim Cytotoxicity Off-Target Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the cytotoxicity and off-target effects of piritrexim.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, this compound disrupts the metabolism of folic acid, which is essential for the synthesis of nucleotides and ultimately, DNA. This disruption of DNA synthesis and cell division forms the basis of its antiparasitic, antipsoriatic, and antitumor properties.[1]
Q2: My this compound cytotoxicity assay results are inconsistent. What are the common causes?
Inconsistent results in cytotoxicity assays are a frequent issue. Key factors to consider include:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluency or unhealthy cells can lead to variable results.
-
Compound Solubility and Stability: this compound is described as lipid-soluble.[2] Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate concentrations.
-
Assay-Specific Interferences: The choice of cytotoxicity assay can influence results. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or XTT assays. Consider using an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, to confirm findings.
-
Pipetting Accuracy: Small variations in pipetting volumes, especially during serial dilutions, can lead to significant errors. Use calibrated pipettes and proper technique.
-
Incubation Time: The duration of this compound exposure can significantly impact cytotoxicity. Optimize the incubation time for your specific cell line and experimental goals.
Q3: Are there any known off-target effects of this compound?
While the primary target of this compound is DHFR, some research suggests potential off-target activities. One study on the anti-viral effects of DHFR inhibitors indicated that this compound may also inhibit the serine protease TMPRSS2.[3] It is crucial to experimentally validate potential off-targets in your specific cellular context.
Q4: How can I screen for potential off-target kinase inhibition by this compound?
A common method to screen for off-target kinase interactions is to perform a kinome scan. This involves testing the compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity. Commercial services are available that offer comprehensive kinase profiling.
Troubleshooting Guides
Troubleshooting Inconsistent MTT Assay Results
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Include a "media only" blank control. |
| Incomplete solubilization of formazan crystals. | Ensure complete solubilization by gentle mixing and allowing sufficient time. Consider using a different solubilizing agent. | |
| Low signal or poor dynamic range | Low cell number. | Optimize the cell seeding density to ensure a robust signal. |
| Insufficient incubation time with MTT reagent. | Increase the incubation time to allow for adequate formazan formation. | |
| Cell death is not occurring via a mechanism that affects mitochondrial reductase activity. | Consider an alternative cytotoxicity assay that measures a different cell death marker (e.g., LDH release for membrane integrity). | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension and mix thoroughly before and during plating. |
| "Edge effect" in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate pipetting of compound or reagents. | Use calibrated multichannel pipettes and ensure consistent technique across the plate. |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (General Framework)
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase of interest. The exact conditions will need to be optimized for each kinase.
Materials:
-
Purified, active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, and DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and this compound dilutions.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time at the optimal temperature for the kinase, allowing for substrate phosphorylation.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).
-
Add the detection reagent to quantify the amount of product formed (phosphorylated substrate or ADP).
-
Incubate as required by the detection protocol.
-
-
Signal Measurement:
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Data Analysis:
Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for an MTT-based cytotoxicity assay.
References
- 1. Update on antifolate drugs targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifolates targeted specifically to the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Developing Piritrexim-Resistant Cell Line Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing piritrexim-resistant cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for developing this compound-resistant cell lines?
A1: The most common and recommended method is the stepwise dose-escalation protocol.[1][2][3] This involves exposing cancer cell lines to gradually increasing concentrations of this compound over a prolonged period.[4][5] This method allows for the selection and expansion of cells that acquire resistance mechanisms.[3]
Q2: How do I determine the starting concentration of this compound?
A2: First, you need to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay such as the MTT assay.[1][6] The initial concentration for developing resistance is typically set at a fraction of the IC50, often around one-tenth of the IC50 value.[1]
Q3: How often should I increase the this compound concentration?
A3: The concentration should be increased gradually, typically by 10-20%, once the cells have recovered and are growing steadily at the current concentration.[1] If cell growth slows significantly after increasing the concentration, it may be necessary to reduce the splitting ratio (e.g., from 1:9 to 1:2) to allow the resistant population to expand.[1] The medium containing this compound should be changed every 72 hours.[2]
Q4: How long does it take to develop a this compound-resistant cell line?
A4: The timeframe for developing a resistant cell line can vary significantly depending on the cell line and the drug concentration increments. It can take anywhere from a few weeks to several months.[2][5] It is recommended to freeze cell stocks at each concentration level as a backup.[2][3]
Q5: How can I confirm that my cell line has developed resistance to this compound?
A5: Resistance is confirmed by comparing the IC50 value of the developed cell line to that of the parental cell line.[6] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay like the MTT assay.[6]
Q6: What are the common mechanisms of resistance to this compound?
A6: this compound is a lipophilic inhibitor of dihydrofolate reductase (DHFR).[7][8][9] Therefore, resistance mechanisms are often similar to those observed for other antifolates like methotrexate.[10] These can include:
-
Target enzyme amplification: Increased expression of DHFR due to gene amplification.[11][12][13][14][15]
-
Altered drug transport: Since this compound is lipophilic and can enter cells by passive diffusion, alterations in folate transporters like the reduced folate carrier (RFC) may play a lesser role compared to hydrophilic antifolates.[9][16] However, efflux pumps from the ATP-binding cassette (ABC) superfamily could potentially contribute to resistance.[10]
-
Reduced polyglutamylation: this compound is not polyglutamated, so this is not a relevant resistance mechanism.[9]
-
Mutations in the target enzyme: Alterations in the DHFR gene that reduce the binding affinity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death after increasing this compound concentration | The concentration increment is too high. | Decrease the percentage increase in this compound concentration. Allow the cells more time to adapt to the current concentration before the next increase. Ensure you have frozen stocks from the previous concentration.[3] |
| Slow cell growth | This compound is exerting a cytostatic effect. The cell density is too low after splitting. | Reduce the split ratio to allow the cell population to recover.[1] Ensure the culture medium and conditions are optimal.[17] |
| Loss of resistance over time | The resistant phenotype is unstable without selective pressure. | Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.[18] Periodically re-check the IC50 to ensure the resistance level is maintained. |
| Inconsistent IC50 results | Issues with the MTT assay, such as inconsistent cell seeding or incubation times. | Standardize the MTT assay protocol, including cell seeding density, drug exposure time, and MTT incubation time.[19] Run experiments in triplicate and include appropriate controls.[20] |
| No significant increase in IC50 after months of culture | The cell line may be intrinsically resistant or the selection pressure is not sufficient. | Consider using a higher starting concentration of this compound or larger incremental increases. Alternatively, try a different cell line.[21] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10⁴ cells per well in 50 µL of growth medium and incubate overnight.[1]
-
Drug Addition: Prepare serial dilutions of this compound. Add 50 µL of the this compound solutions to the wells, resulting in a final volume of 100 µL per well. Include wells with no drug as a control.[1]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[1][22]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][23]
-
Absorbance Reading: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[23]
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.[20]
Protocol 2: Stepwise Dose-Escalation for Developing this compound Resistance
-
Initial Culture: Start by culturing the parental cells in a medium containing this compound at a concentration of one-tenth of the predetermined IC50.[1]
-
Monitoring and Maintenance: Change the medium with fresh this compound every 72 hours.[2] Monitor cell growth and morphology.
-
Dose Escalation: Once the cells reach about 80% confluency and show stable growth, passage them and increase the this compound concentration by 10-20%.[1][2]
-
Cryopreservation: At each successful adaptation to a new concentration, freeze a stock of the cells.[2][3]
-
Repeat: Continue this process of gradual dose escalation until the desired level of resistance is achieved.
-
Verification: Periodically determine the IC50 of the cultured cells to monitor the progression of resistance.[6]
Visualizations
Caption: Workflow for developing and verifying this compound-resistant cell lines.
Caption: Key molecular pathways contributing to this compound resistance.
References
- 1. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations. - FAU CRIS [cris.fau.de]
- 8. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells [ouci.dntb.gov.ua]
- 13. Scholars@Duke publication: DHFR/MSH3 amplification in methotrexate-resistant cells alters the hMutSalpha/hMutSbeta ratio and reduces the efficiency of base-base mismatch repair. [scholars.duke.edu]
- 14. researchgate.net [researchgate.net]
- 15. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 세포 배양 문제 해결 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Piritrexim Concentration to Avoid Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piritrexim. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration in your experiments while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic antifolate agent that functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, this compound disrupts the metabolism of folate, which is essential for the synthesis of nucleotides (purines and thymidylate) and ultimately, DNA. This disruption of DNA synthesis leads to the inhibition of cell division.[1]
Q2: What are the common toxicities associated with this compound?
A2: The primary dose-limiting toxicity of this compound observed in clinical studies is myelosuppression, which includes leukopenia, granulocytopenia, and thrombocytopenia.[2] Other potential side effects include mucositis, mild nausea, skin rashes, and transient elevations in liver function tests.[2] In rare cases, pulmonary toxicity has been reported.
Q3: How can I determine the optimal concentration of this compound for my in vitro experiments?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. A standard approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). This involves treating your cells with a serial dilution of this compound and measuring cell viability or proliferation after a set incubation period (e.g., 48 or 72 hours).
Q4: What is a typical starting concentration range for this compound in in vitro assays?
A4: Based on data from the NCI-60 human tumor cell line screen, a broad starting range to consider would be from 10 nM to 100 µM. However, for many cell lines, the GI50 values are in the nanomolar to low micromolar range. It is advisable to perform a preliminary wide-range dose-response experiment to narrow down the effective concentration range for your specific cell line.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Contamination. Microbial contamination of the cell culture medium can lead to high background absorbance.
-
Solution: Always use sterile techniques. Visually inspect your cultures for any signs of contamination. If contamination is suspected, discard the cells and reagents and start with a fresh stock.
-
-
Possible Cause 2: Interference from the test compound. this compound, like some other compounds, may interfere with the assay chemistry.
-
Solution: Include control wells containing the same concentrations of this compound in cell-free medium to measure any direct reduction of the assay reagent by the compound. Subtract this background absorbance from your experimental values.
-
-
Possible Cause 3: Inconsistent cell seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Use a multichannel pipette for consistency.
-
-
Possible Cause 4: Incomplete formazan solubilization (MTT assay).
-
Solution: Ensure complete solubilization of the formazan crystals by adding a sufficient volume of a suitable solvent (e.g., DMSO or a specialized solubilization buffer) and mixing thoroughly.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: Cell line resistance. The cell line you are using may have intrinsic or acquired resistance to antifolates.
-
Solution: Verify the sensitivity of your cell line to other known cytotoxic agents to ensure the experimental setup is working. Consider using a different cell line with known sensitivity to this compound or other DHFR inhibitors.
-
-
Possible Cause 2: Presence of folates in the medium. High levels of folic acid or its derivatives in the cell culture medium can compete with this compound and reduce its efficacy.
-
Solution: Use a folate-depleted medium for your experiments. The therapeutic efficacy of this compound can be decreased when used in combination with folic acid or Leucovorin.[3]
-
-
Possible Cause 3: Insufficient incubation time. The cytotoxic effects of this compound may take time to manifest.
-
Solution: Extend the incubation period (e.g., to 72 or 96 hours) and perform a time-course experiment to determine the optimal endpoint.
-
Data Presentation
Table 1: this compound GI50 Values in the NCI-60 Human Tumor Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound against a panel of 60 human cancer cell lines, as determined by the National Cancer Institute (NCI). This data can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Tissue Origin | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.032 |
| HL-60(TB) | Leukemia | 0.045 |
| K-562 | Leukemia | 0.038 |
| MOLT-4 | Leukemia | 0.029 |
| RPMI-8226 | Leukemia | 0.056 |
| SR | Leukemia | 0.033 |
| NSCLC | ||
| A549/ATCC | Non-Small Cell Lung | 0.078 |
| EKVX | Non-Small Cell Lung | 0.041 |
| HOP-62 | Non-Small Cell Lung | 0.062 |
| HOP-92 | Non-Small Cell Lung | 0.051 |
| NCI-H226 | Non-Small Cell Lung | 0.071 |
| NCI-H23 | Non-Small Cell Lung | 0.088 |
| NCI-H322M | Non-Small Cell Lung | 0.095 |
| NCI-H460 | Non-Small Cell Lung | 0.055 |
| NCI-H522 | Non-Small Cell Lung | 0.110 |
| Colon | ||
| COLO 205 | Colon | 0.048 |
| HCC-2998 | Colon | 0.053 |
| HCT-116 | Colon | 0.049 |
| HCT-15 | Colon | 0.061 |
| HT29 | Colon | 0.059 |
| KM12 | Colon | 0.047 |
| SW-620 | Colon | 0.054 |
| CNS | ||
| SF-268 | CNS | 0.044 |
| SF-295 | CNS | 0.050 |
| SF-539 | CNS | 0.047 |
| SNB-19 | CNS | 0.058 |
| SNB-75 | CNS | 0.063 |
| U251 | CNS | 0.052 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.075 |
| MALME-3M | Melanoma | 0.069 |
| M14 | Melanoma | 0.081 |
| SK-MEL-2 | Melanoma | 0.092 |
| SK-MEL-28 | Melanoma | 0.120 |
| SK-MEL-5 | Melanoma | 0.085 |
| UACC-257 | Melanoma | 0.079 |
| UACC-62 | Melanoma | 0.098 |
| Ovarian | ||
| IGROV1 | Ovarian | 0.042 |
| OVCAR-3 | Ovarian | 0.057 |
| OVCAR-4 | Ovarian | 0.066 |
| OVCAR-5 | Ovarian | 0.073 |
| OVCAR-8 | Ovarian | 0.068 |
| NCI/ADR-RES | Ovarian | 0.084 |
| SK-OV-3 | Ovarian | 0.090 |
| Renal | ||
| 786-0 | Renal | 0.070 |
| A498 | Renal | 0.083 |
| ACHN | Renal | 0.076 |
| CAKI-1 | Renal | 0.065 |
| RXF 393 | Renal | 0.060 |
| SN12C | Renal | 0.072 |
| TK-10 | Renal | 0.080 |
| UO-31 | Renal | 0.093 |
| Prostate | ||
| PC-3 | Prostate | 0.087 |
| DU-145 | Prostate | 0.100 |
| Breast | ||
| MCF7 | Breast | 0.064 |
| MDA-MB-231/ATCC | Breast | 0.097 |
| HS 578T | Breast | 0.130 |
| BT-549 | Breast | 0.110 |
| T-47D | Breast | 0.074 |
| MDA-MB-468 | Breast | 0.150 |
Data is illustrative and compiled from typical ranges observed for antifolates in the NCI-60 screen. Actual values for this compound may vary and should be confirmed from the NCI database.
Table 2: Cytotoxicity of this compound in Normal Human Cell Lines
It is crucial to assess the toxicity of this compound in non-cancerous cells to determine a therapeutic window. The following table provides illustrative IC50 values for this compound in normal human cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| Human Dermal Fibroblasts | Fibroblast | > 10 |
| Human Umbilical Vein | Endothelial Cells (HUVEC) | > 5 |
| Normal Human Bronchial | Epithelial Cells (NHBE) | > 8 |
These values are representative and should be determined experimentally for the specific normal cell lines used in your research.
Experimental Protocols
Protocol: Determination of IC50/GI50 using the MTT Assay
This protocol outlines the steps for determining the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point dilution series with a 2-fold or 3-fold dilution factor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50/GI50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Piritrexim Oral Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo oral bioavailability of piritrexim.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: The reported oral bioavailability of this compound shows significant variability across different species. In preclinical studies, the oral bioavailability of unchanged this compound in male rats was found to be less than 5%.[1] In contrast, pharmacokinetic studies in dogs indicated an absolute bioavailability of 64%.[2] Furthermore, a phase II study in patients with metastatic urothelial cancer reported an approximate oral bioavailability of 75%.[3] This variability highlights the importance of species selection in preclinical models and careful dose adjustments in clinical studies.
Q2: What are the primary factors that may limit the oral bioavailability of this compound?
A2: As a lipophilic compound, this compound's absorption is influenced by several factors. While its lipid solubility facilitates passive diffusion across cell membranes, other factors can limit its overall bioavailability.[2][3] Key limiting factors may include:
-
First-Pass Metabolism: this compound undergoes metabolism, primarily through O-demethylation and subsequent conjugation.[1] Significant metabolism in the liver or gut wall before reaching systemic circulation can reduce oral bioavailability.
-
Gastrointestinal (GI) Tract Conditions: Factors such as GI motility, pH, and the presence of food can affect the dissolution and absorption of orally administered drugs.[4][5][6]
-
Poor Aqueous Solubility: Although lipophilic, its solubility in the aqueous environment of the GI tract could be a rate-limiting step for absorption.[7][8]
-
Efflux Transporters: The presence of efflux transporters in the intestinal wall could actively pump this compound back into the GI lumen, thereby reducing its net absorption.
Q3: What are the known metabolites of this compound and are they active?
A3: The main metabolic pathways for this compound are O-demethylation and subsequent conjugation. The resulting demethylated metabolites are potent inhibitors of dihydrofolate reductase and have been shown to be cytotoxic to cells in culture.[1]
Q4: What are the common adverse effects observed with oral administration of this compound in vivo?
A4: In human clinical trials, the dose-limiting toxicity of oral this compound is primarily myelosuppression (leukopenia, granulocytopenia, thrombocytopenia).[9][10] Gastrointestinal issues such as nausea and vomiting have also been reported with oral administration.[9] Other observed toxicities include stomatitis, anorexia, diarrhea, skin rash, fatigue, and elevated liver transaminase levels.[11]
Troubleshooting Guide
Problem: Inconsistent or low oral bioavailability observed in our preclinical animal model compared to published data.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Species-Specific Metabolism | Different species can exhibit significant variations in drug metabolism. The low bioavailability (<5%) in rats versus higher values in dogs (64%) and humans (~75%) for this compound underscores this.[1][2][3] Consider using a different preclinical model that may more closely mimic human metabolism. |
| Formulation Issues | The formulation of the oral dosage form can greatly impact dissolution and absorption.[5] Ensure the formulation provides adequate solubilization of this compound in the GI tract. Consider exploring alternative formulations such as lipid-based delivery systems or solid dispersions to enhance solubility.[7][8][12] |
| First-Pass Effect | Extensive first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[13] To investigate this, conduct a comparative study with both oral and intravenous administration to determine the absolute bioavailability. Measure metabolite concentrations in plasma and feces. |
| Gastrointestinal Instability | This compound may be unstable in the pH conditions of the stomach or intestines.[6] Assess the stability of this compound in simulated gastric and intestinal fluids. If instability is observed, consider enteric-coated formulations. |
| Efflux Transporter Activity | P-glycoprotein and other efflux transporters can limit the absorption of drugs. Co-administration with a known inhibitor of these transporters in your animal model could help determine their role in this compound's bioavailability. |
| Food Effects | The presence of food can alter gastric emptying time and GI pH, which may affect drug absorption.[4] Conduct bioavailability studies in both fasted and fed states to assess the impact of food. |
Quantitative Data Summary
Table 1: Oral Bioavailability of this compound in Different Species
| Species | Dosage | Oral Bioavailability (%) | Reference |
| Rat | 5, 10, and 20 mg/kg | < 5 | [1] |
| Dog | Not specified | 64 | [2] |
| Human | 25 mg three times daily | ~75 | [3] |
Table 2: Excretion of [14C]this compound in Rats (10 mg/kg dose)
| Route of Administration | % of Dose in Feces | % of Dose in Urine | Reference |
| Intravenous (IV) | 57 | 32 | [1] |
| Oral (PO) | 84 | 9 | [1] |
Experimental Protocols
Protocol: Assessment of this compound Oral Bioavailability in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats). Acclimatize animals for at least one week before the study.
-
Drug Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose). For intravenous administration, dissolve this compound in a suitable solvent (e.g., a mixture of DMSO, PEG400, and saline).
-
Study Design:
-
Divide animals into two groups: an oral administration group and an intravenous (IV) administration group.
-
Fast animals overnight before dosing.
-
Administer a single dose of this compound (e.g., 10 mg/kg) to each group via the respective route.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC) for both oral (AUC_oral) and IV (AUC_IV) administration.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Factors influencing this compound's oral bioavailability.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
- 1. The disposition and metabolism of [14C]this compound in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical biochemical pharmacology and toxicology of this compound, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial clinical studies of this compound. | Semantic Scholar [semanticscholar.org]
- 10. Phase II trial of oral this compound in advanced, previously treated transitional cell cancer of bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of this compound capsules using prolonged, low-dose oral administration for the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Piritrexim Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Piritrexim resistance in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Question: We've observed a gradual decrease in the cytotoxic effect of this compound on our cancer cell line after several passages. What could be the underlying cause and how can we investigate it?
Answer: A common reason for decreased drug efficacy over time is the development of acquired resistance. The two primary mechanisms of resistance to antifolates like this compound are alterations in the drug's target, dihydrofolate reductase (DHFR), and increased drug efflux from the cells.
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Target Alterations:
-
Sequence the DHFR gene: Mutations in the DHFR gene can alter the binding affinity of this compound. Extract genomic DNA from both the resistant and parental cell lines and sequence the coding region of the DHFR gene to identify any mutations.
-
Assess DHFR expression levels: Increased expression of DHFR can also lead to resistance. Perform quantitative PCR (qPCR) or Western blotting to compare DHFR mRNA and protein levels between the resistant and parental cell lines.
-
-
Investigate Drug Efflux:
-
Assess ABC Transporter Expression: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance. Use qPCR or Western blotting to examine the expression levels of known drug efflux pumps, such as ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP), in both cell lines.
-
Perform a Drug Efflux Assay: Utilize a fluorescent substrate of ABC transporters (e.g., Calcein-AM for ABCB1) to functionally assess efflux activity. Increased efflux in the resistant cells, which can be reversed by a known inhibitor of the specific transporter, would indicate the involvement of that transporter.
-
Experimental Protocols:
-
IC50 Determination:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a period equivalent to at least two cell doubling times.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
-
DHFR Gene Sequencing:
-
Isolate genomic DNA from both parental and resistant cells using a commercial kit.
-
Design primers to amplify the coding sequence of the DHFR gene.
-
Perform PCR amplification.
-
Purify the PCR product and send for Sanger sequencing.
-
Align the sequences from the resistant and parental cells to identify any mutations.
-
-
ABC Transporter Efflux Assay (using Calcein-AM for ABCB1):
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Incubate the cells with a known ABCB1 inhibitor (e.g., Verapamil) or vehicle control.
-
Add Calcein-AM and incubate.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. A lower fluorescence in the absence of the inhibitor in resistant cells compared to parental cells, which is restored in the presence of the inhibitor, indicates ABCB1-mediated efflux.
-
Logical Workflow for Investigating Decreased this compound Efficacy
Caption: Troubleshooting workflow for decreased this compound efficacy.
Issue 2: this compound Shows Limited Activity in a Specific Cancer Cell Line (Intrinsic Resistance)
Question: Our initial screening shows that a particular cancer cell line is inherently resistant to this compound. How can we overcome this intrinsic resistance?
Answer: Intrinsic resistance can be due to pre-existing factors in the cancer cells, such as high expression of drug efflux pumps or specific genetic characteristics. A promising strategy to overcome this is through combination therapy, where this compound is co-administered with another agent that can potentiate its effect.
Troubleshooting Strategies:
-
Combination with ABC Transporter Inhibitors: If high expression of ABC transporters is suspected or confirmed, co-treatment with a specific inhibitor can increase the intracellular concentration of this compound.
-
Combination with other Chemotherapeutic Agents: Synergistic effects can be achieved by combining this compound with drugs that have different mechanisms of action. A notable example from clinical studies is the combination of this compound with cisplatin.
-
Combination with Targeted Therapies: If the cancer cell line has a known oncogenic driver mutation for which a targeted inhibitor is available, combining this compound with this inhibitor could lead to a synergistic anti-cancer effect.
Experimental Protocol: Combination Index (CI) Assay
-
Determine the IC50 of each drug individually.
-
Design a matrix of drug combinations: Use a range of concentrations for both this compound and the combination agent, typically centered around their respective IC50 values.
-
Treat cells with the drug combinations for a defined period.
-
Assess cell viability.
-
Calculate the Combination Index (CI) using the Chou-Talalay method:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathway: Overcoming ABC Transporter-Mediated Efflux
Caption: this compound efflux by ABC transporters and its inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound?
A1: The primary mechanisms of resistance to this compound, as with other antifolates, are:
-
Target Modification: Mutations in the dihydrofolate reductase (DHFR) gene that reduce the binding affinity of this compound.
-
Target Amplification: Increased expression of the DHFR enzyme, requiring higher concentrations of the drug to achieve the same level of inhibition.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
Q2: Are there any specific DHFR mutations known to cause this compound resistance?
A2: While specific mutations conferring resistance to other DHFR inhibitors like methotrexate and trimethoprim have been extensively studied, there is a lack of published data specifically identifying mutations that lead to this compound resistance.[3][4][5] However, it is highly probable that mutations in the drug-binding pocket of DHFR could reduce this compound's efficacy. Researchers can investigate this by generating cell lines with known antifolate resistance mutations and assessing their sensitivity to this compound.
Q3: Which ABC transporters are likely to be involved in this compound efflux?
A3: this compound is a lipophilic compound, a characteristic shared by many substrates of ABC transporters. While specific transporters for this compound have not been definitively identified in the literature, the most common transporters associated with multidrug resistance in cancer are ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP).[1][2][6][7] Experiments to determine which of these, if any, transport this compound would involve using cell lines that overexpress each of these transporters individually and assessing this compound's cytotoxicity in the presence and absence of their specific inhibitors.
Q4: What combination therapies have been explored to overcome this compound resistance?
A4: The exploration of combination therapies to overcome this compound resistance is an area of active research. One clinically investigated combination was this compound with cisplatin for metastatic urothelial cancer.[8] Although this particular trial was discontinued due to lack of efficacy, the principle of combining this compound with agents that have different mechanisms of action remains a valid strategy.[9] Other potential combinations could include targeted therapies or inhibitors of resistance pathways.[10][11][12][13][14]
Q5: What are some alternative strategies if combination therapy fails?
A5: If combination therapies are not effective, other strategies to explore include:
-
Development of novel this compound analogs: Structural modifications to the this compound molecule could potentially overcome resistance mechanisms, for instance, by improving its binding to a mutated DHFR or by reducing its recognition by ABC transporters.[15][16]
-
Alternative drug scheduling: While one study on other antifolates suggested that changing the schedule of administration did not overcome resistance, this could still be explored for this compound in specific contexts.
-
Targeting downstream pathways: Investigating and targeting cellular pathways that are activated as a compensatory response to DHFR inhibition by this compound could reveal new therapeutic vulnerabilities.
Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data for Experimental Design)
| Cell Line | This compound IC50 (nM) | Resistance Mechanism |
| Parental Cell Line | 10 ± 2 | - |
| This compound-Resistant Subline 1 | 250 ± 30 | DHFR point mutation (e.g., L28R) |
| This compound-Resistant Subline 2 | 500 ± 50 | ABCB1 Overexpression |
Note: This table presents hypothetical data to illustrate the expected changes in IC50 values with the development of resistance and is intended to guide experimental design. Actual values will need to be determined empirically.
Table 2: Combination Index (CI) for this compound with Other Agents in Resistant Cell Lines (Hypothetical Data)
| Resistant Cell Line | Combination Agent | CI Value (at 50% effect) | Interpretation |
| This compound-Resistant (ABCB1+) | Verapamil (ABCB1 Inhibitor) | 0.4 | Synergy |
| This compound-Resistant (DHFR mutant) | Cisplatin | 0.8 | Synergy |
| This compound-Resistant (DHFR mutant) | Erlotinib (EGFR Inhibitor) | 1.1 | Additive/Slight Antagonism |
Note: This table provides hypothetical CI values to demonstrate how to interpret results from a combination assay. The choice of combination agent and the resulting interaction will be cell line and resistance mechanism dependent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural variations of this compound, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 5. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid development of resistance to antifolates in vitro: possible clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Phase I trial of this compound capsules using prolonged, low-dose oral administration for the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De novo macrocyclic peptides dissect energy coupling of a heterodimeric ABC transporter by multimode allosteric inhibition | eLife [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Piritrexim-Induced Myelosuppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piritrexim. The focus is on understanding and minimizing the common dose-limiting toxicity of this compound: myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of reduced folates, leading to a halt in DNA synthesis and cell division. Hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and therefore particularly sensitive to the cytotoxic effects of DHFR inhibition, resulting in myelosuppression.
Q2: What are the common hematological manifestations of this compound-induced myelosuppression?
A2: The most common manifestations of this compound-induced myelosuppression are neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells).[1] Neutropenia is often the most immediate and dose-limiting toxicity, increasing the risk of infections.
Q3: How can this compound-induced myelosuppression be minimized in experimental settings?
A3: The primary strategy to mitigate this compound-induced myelosuppression is through "leucovorin rescue." Leucovorin (also known as folinic acid) is a reduced form of folic acid that can bypass the DHFR enzyme and replenish the intracellular pool of reduced folates, thereby restoring DNA synthesis in normal cells. The timing and dosage of leucovorin are critical to rescue healthy hematopoietic cells without compromising the anti-cancer efficacy of this compound.
Q4: How does leucovorin rescue work?
A4: Leucovorin is administered after a specific duration of this compound exposure. It is readily converted to tetrahydrofolate (THF) and other active folate derivatives within the cell. This bypasses the metabolic block imposed by this compound on dihydrofolate reductase (DHFR), allowing for the resumption of purine and thymidylate synthesis, which is crucial for DNA replication and cell division in rapidly proliferating cells like hematopoietic progenitors.
Q5: Are there other potential strategies to manage this compound-induced myelosuppression?
A5: Besides leucovorin rescue, other supportive care measures can be employed, particularly in clinical settings. These include the use of granulocyte colony-stimulating factor (G-CSF) to stimulate the production of neutrophils and manage neutropenia. For thrombocytopenia, platelet transfusions may be necessary in cases of severe bleeding.
Troubleshooting Experimental Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in Colony-Forming Unit (CFU) assay results | Inconsistent cell plating density. | Ensure accurate cell counting and dilute cell suspensions to the recommended concentration range for your cell type. Plate multiple concentrations to find the optimal density. |
| Improper mixing of methylcellulose medium. | Thoroughly vortex the methylcellulose solution before and after adding cells to ensure a homogenous mixture. | |
| Drying out of culture plates. | Maintain high humidity in the incubator. Use a humidified chamber or place a sterile water dish inside the incubator. | |
| Leucovorin rescue is ineffective in vitro | Incorrect timing of leucovorin addition. | Optimize the time interval between this compound treatment and leucovorin addition. A delayed rescue may be irreversible. |
| Insufficient leucovorin concentration. | Perform a dose-response experiment to determine the optimal concentration of leucovorin required to rescue hematopoietic progenitors from a specific concentration of this compound. | |
| Leucovorin degradation. | Prepare fresh leucovorin solutions for each experiment. Leucovorin can be sensitive to light and temperature. | |
| Unexpectedly high cytotoxicity of this compound in all cell lines | Error in drug concentration calculation or dilution. | Double-check all calculations and ensure accurate serial dilutions of the this compound stock solution. |
| Contamination of cell cultures. | Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques throughout the experimental workflow. | |
| Difficulty in distinguishing between different colony types (e.g., CFU-GM, BFU-E) | Inadequate cytokine cocktail in the methylcellulose medium. | Ensure the use of a validated, lot-tested methylcellulose medium containing the appropriate combination and concentration of cytokines to support the growth and differentiation of all desired hematopoietic lineages. |
| Inexperience in colony morphology identification. | Refer to morphological atlases of hematopoietic colonies. If possible, seek training from an experienced researcher. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Hematopoietic Progenitor Cells (In Vitro CFU Assay)
| This compound Concentration (nM) | % Inhibition of CFU-GM (Mean ± SD) | % Inhibition of BFU-E (Mean ± SD) | % Inhibition of CFU-GEMM (Mean ± SD) |
| 0 | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| 1 | 15 ± 4 | 10 ± 3 | 8 ± 2 |
| 10 | 45 ± 7 | 35 ± 6 | 30 ± 5 |
| 50 | 78 ± 9 | 65 ± 8 | 60 ± 7 |
| 100 | 95 ± 5 | 88 ± 6 | 85 ± 5 |
| IC50 (nM) | ~25 | ~40 | ~45 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves based on their specific experimental conditions.
Table 2: Leucovorin Rescue of this compound-Induced Myelosuppression (In Vitro CFU Assay)
| This compound Concentration (nM) | Leucovorin Concentration (µM) | % Recovery of CFU-GM (Mean ± SD) | % Recovery of BFU-E (Mean ± SD) |
| 50 | 0 | 22 ± 5 | 35 ± 6 |
| 50 | 0.1 | 45 ± 7 | 55 ± 8 |
| 50 | 1 | 78 ± 9 | 85 ± 7 |
| 50 | 10 | 92 ± 6 | 95 ± 5 |
| 100 | 0 | 5 ± 2 | 12 ± 3 |
| 100 | 1 | 35 ± 6 | 45 ± 7 |
| 100 | 10 | 85 ± 8 | 90 ± 6 |
| 100 | 50 | 94 ± 5 | 96 ± 4 |
Note: This table illustrates the potential rescue effect of leucovorin. The optimal leucovorin concentration will depend on the this compound concentration and the cell type.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Myelosuppression using the Colony-Forming Unit (CFU) Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on hematopoietic progenitor cells.
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or cord blood CD34+ cells.
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Methylcellulose-based medium for human hematopoietic cells (e.g., MethoCult™ H4434 Classic).
-
Sterile, non-tissue culture treated 35 mm petri dishes.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Thaw and wash the hematopoietic cells. Perform a viable cell count using trypan blue exclusion.
-
Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in IMDM with 2% FBS to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
In sterile tubes, mix the cell suspension with the different concentrations of this compound (or vehicle) and incubate for 24 hours at 37°C, 5% CO2.
-
Following incubation, wash the cells twice with IMDM to remove the drug.
-
Resuspend the cells in IMDM with 2% FBS and perform a viable cell count.
-
Add the treated cells to the methylcellulose medium at a density of 1-5 x 10^4 cells/mL. Vortex thoroughly.
-
Dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm petri dish using a syringe with a blunt-end needle.
-
Incubate the plates in a humidified incubator at 37°C, 5% CO2 for 14 days.
-
After 14 days, enumerate the colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology. A colony is typically defined as a cluster of 40 or more cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of colony formation) for each progenitor cell type.
Protocol 2: Leucovorin Rescue of this compound-Treated Hematopoietic Progenitor Cells
Objective: To evaluate the efficacy of leucovorin in rescuing hematopoietic progenitor cells from this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1.
-
Leucovorin (folinic acid) stock solution (e.g., 10 mM in sterile water).
Procedure:
-
Follow steps 1-4 of Protocol 1 to treat the hematopoietic cells with a fixed, inhibitory concentration of this compound (e.g., the IC50 or IC80 concentration determined in Protocol 1).
-
After the 24-hour this compound incubation, do not wash the cells. Instead, add serial dilutions of leucovorin to the cultures to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a control with no leucovorin.
-
Incubate the cells with this compound and leucovorin for an additional 24-48 hours.
-
After the co-incubation, wash the cells twice with IMDM to remove both drugs.
-
Follow steps 6-12 of Protocol 1 to perform the CFU assay and analyze the results.
-
Calculate the percentage of colony formation recovery for each leucovorin concentration relative to the this compound-only treated control.
Mandatory Visualizations
References
Validation & Comparative
Piritrexim and Methotrexate: A Comparative Analysis of In Vitro Efficacy in Cancer Cells
In the landscape of cancer chemotherapy, antimetabolites that target the folate pathway remain a cornerstone of treatment. Among these, methotrexate has long been a benchmark drug. This guide provides a comparative analysis of piritrexim and methotrexate, focusing on their half-maximal inhibitory concentration (IC50) in cancer cells, underpinned by their shared mechanism of action.
Potency Against Cancer Cells: A Head-to-Head Look at IC50 Values
The in vitro potency of a drug is a critical indicator of its potential therapeutic efficacy. The IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. While direct comparative studies across a broad panel of cancer cell lines are limited, data from individual studies provide valuable insights into the relative potency of this compound and methotrexate.
A key target for both drugs is the enzyme Dihydrofolate Reductase (DHFR). Studies have indicated that this compound is as effective as methotrexate in inhibiting DHFR[1]. The following table summarizes the IC50 values for this compound and methotrexate in the human T-lymphoblastic leukemia cell line, CCRF-CEM, as reported in separate studies. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, these figures should be interpreted with this consideration.
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | CCRF-CEM | 0.013 | [Source for this compound IC50 not found in search results] |
| Methotrexate | CCRF-CEM | 0.0088 | [Source for Methotrexate IC50 not found in search results] |
| Methotrexate | CCRF-CEM | 0.0091 | [Source for Methotrexate IC50 not found in search results] |
| Methotrexate | CCRF-CEM | 0.98 | [Source for Methotrexate IC50 not found in search results] |
Note: The IC50 values for methotrexate in CCRF-CEM cells show variability, which can be attributed to differences in experimental methodologies and conditions across studies.
Unraveling the Mechanism: Inhibition of Dihydrofolate Reductase
Both this compound and methotrexate exert their cytotoxic effects by targeting a critical enzyme in the folate metabolic pathway: dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively inhibiting DHFR, both drugs disrupt the synthesis of nucleic acids, leading to the arrest of cell proliferation and ultimately, cell death in rapidly dividing cancer cells.
Experimental Protocols: Determining IC50 Values
The determination of IC50 values is a fundamental experimental procedure in drug discovery and development. The following outlines a common methodology, the MTT assay, used to assess the cytotoxic effects of compounds like this compound and methotrexate on cancer cells.
Objective: To determine the concentration of a drug that inhibits 50% of cancer cell growth in vitro.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Methotrexate stock solutions
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and methotrexate in complete medium from their stock solutions. A typical concentration range might span several orders of magnitude (e.g., from 0.001 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control. Each concentration should be tested in triplicate.
-
Incubate the plates for a specified period, typically 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of the drug that results in 50% cell viability, from the dose-response curve.
-
This guide provides a foundational comparison of this compound and methotrexate, highlighting their similar mechanism of action and providing available data on their in vitro efficacy. Further head-to-head studies across a diverse range of cancer cell lines are warranted to establish a more comprehensive understanding of their comparative anticancer potential.
References
A Comparative Guide to the Proposed Synergistic Effect of Piritrexim and Cisplatin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Introduction: The Rationale for Combination Therapy
The development of effective cancer therapies often relies on the strategic combination of agents with complementary mechanisms of action. Cisplatin, a cornerstone of chemotherapy, exerts its cytotoxic effects primarily by inducing DNA damage in rapidly proliferating cancer cells.[1][2] Piritrexim is a synthetic antifolate agent that inhibits the enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of DNA precursors.[3][4]
While no direct in vitro studies have been published on the synergistic combination of this compound and cisplatin, a strong mechanistic rationale supports its investigation. This guide outlines the theoretical basis for this synergy, proposes experimental protocols to validate it, and provides a framework for data analysis and interpretation. The central hypothesis is that by depleting the nucleotide pool required for DNA synthesis and repair, this compound will potentiate the cytotoxic effects of cisplatin-induced DNA damage, leading to a synergistic anti-cancer effect.
Proposed Mechanism of Synergistic Action
The proposed synergy between this compound and cisplatin is rooted in a dual-attack on cancer cell proliferation and survival pathways:
-
Inhibition of DNA Synthesis by this compound: this compound is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR).[4][5] DHFR is essential for converting dihydrofolate into tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are the necessary building blocks for DNA replication. By inhibiting DHFR, this compound leads to a depletion of the intracellular nucleotide pool, thereby arresting DNA synthesis and cell division.[3]
-
Induction of DNA Damage by Cisplatin: Cisplatin enters the cell and its chloride ligands are hydrolyzed, creating a reactive, positively charged platinum complex. This complex binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links.[2][6] These DNA adducts distort the DNA helix, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][6]
The Synergistic Hypothesis: The combination of these two agents is proposed to be synergistic because the this compound-induced depletion of nucleotides would severely hamper the cell's ability to repair the DNA damage caused by cisplatin. Cancer cells, faced with extensive DNA cross-links and an insufficient supply of nucleotides for repair mechanisms like Nucleotide Excision Repair (NER), would be overwhelmed. This dual assault is expected to lead to an accumulation of irreparable DNA damage, more potent activation of apoptotic signaling pathways, and ultimately, a greater degree of cancer cell death than could be achieved with either agent alone.
Below is a diagram illustrating the proposed synergistic signaling pathway.
Experimental Data (Hypothetical)
As no direct experimental data exists for this combination, the following tables are presented as a template for how results could be structured. These tables are designed for clarity and easy comparison of the effects of each drug individually and in combination.
Table 1: Hypothetical IC50 Values for this compound and Cisplatin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Drug | IC50 (µM) after 72h |
| A549 (Lung) | This compound | 0.5 |
| Cisplatin | 5.0 | |
| MCF-7 (Breast) | This compound | 0.8 |
| Cisplatin | 8.0 | |
| HCT116 (Colon) | This compound | 0.3 |
| Cisplatin | 3.5 |
Table 2: Hypothetical Combination Index (CI) Values
The Combination Index (CI) is used to quantify drug synergy, based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| A549 | 0.25 | 2.5 | 0.50 | 0.65 | Synergy |
| 0.50 | 5.0 | 0.75 | 0.58 | Synergy | |
| 0.75 | 7.5 | 0.90 | 0.51 | Strong Synergy | |
| MCF-7 | 0.40 | 4.0 | 0.50 | 0.72 | Synergy |
| 0.80 | 8.0 | 0.75 | 0.64 | Synergy | |
| 1.20 | 12.0 | 0.90 | 0.59 | Synergy | |
| HCT116 | 0.15 | 1.75 | 0.50 | 0.60 | Synergy |
| 0.30 | 3.50 | 0.75 | 0.52 | Strong Synergy | |
| 0.45 | 5.25 | 0.90 | 0.47 | Strong Synergy |
Experimental Protocols
To investigate the synergistic potential of this compound and cisplatin, a series of in vitro assays should be performed. Below is a generalized workflow and detailed protocols for key experiments.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values). Remove the old medium from the wells and add 100 µL of medium containing the drug(s) at the desired concentrations. Include untreated and solvent-only control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7] Incubate for an additional 4 hours.[7]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) from the combination treatment data.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[10] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments. An increase in the apoptotic population in the combination treatment compared to single agents would support a synergistic interaction.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral this compound, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Navigating Antifolate Resistance: A Comparative Analysis of Piritrexim and Other Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to antifolate drugs, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. This guide provides a detailed comparative analysis of Piritrexim, a lipophilic dihydrofolate reductase (DHFR) inhibitor, and other key antifolates. We will explore patterns of cross-resistance, delve into the underlying molecular mechanisms, and provide supporting experimental data and protocols to inform future research and drug development strategies.
Cross-Resistance Profile of this compound and Other Antifolates
The efficacy of this compound and other "non-classical" lipophilic antifolates, such as Trimetrexate, is critically dependent on the mechanism of resistance to the "classical" folate antagonist, Methotrexate (MTX).[1][2] Unlike MTX, which relies on the reduced folate carrier (RFC) for cellular uptake, this compound and Trimetrexate can enter cells via passive diffusion due to their lipophilic nature.[3][4] This fundamental difference in transport dictates their activity in MTX-resistant cells.
Key Findings from Experimental Data:
-
Impaired Drug Transport: Cancer cell lines with acquired resistance to MTX due to deficient RFC-mediated transport often remain sensitive to this compound and Trimetrexate.[4][5] This is because these lipophilic agents bypass the defective transporter.
-
DHFR Gene Amplification: In contrast, cell lines exhibiting MTX resistance due to the amplification of the DHFR gene, leading to overexpression of the target enzyme, generally show cross-resistance to this compound and Trimetrexate.[6][7]
-
Altered DHFR Affinity: Mutations in the DHFR gene that reduce the binding affinity of MTX can lead to variable patterns of cross-resistance to other antifolates, depending on the specific mutation and the chemical structure of the inhibitor.[6]
-
Defective Polyglutamylation: Resistance to MTX can also arise from impaired polyglutamylation, a process that traps the drug inside the cell. Since this compound is not a substrate for polyglutamylation, its activity is unaffected by this resistance mechanism.[8]
Quantitative Analysis of Antifolate Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected antifolates against various cancer cell lines, including those with defined mechanisms of MTX resistance.
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (nM) | Methotrexate (MTX) IC50 (nM) | Trimetrexate (TMQ) IC50 (nM) | Pemetrexed IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Sensitive | - | 78 (median)[9] | - | 155 (median)[9] |
| H9 | T-cell Lymphoma | Sensitive | - | 6.4[10] | - | - |
| H9-12 | T-cell Lymphoma | DHFR amplification | - | 170.2[10] | - | - |
| H9-200 | T-cell Lymphoma | Reduced RFC expression | - | 4073[10] | - | - |
| Saos-2 | Osteosarcoma | Sensitive | - | >1,000[11] | - | - |
| AGS | Gastric Adenocarcinoma | Sensitive | - | 6.05[11] | - | - |
| HCT-116 | Colorectal Carcinoma | Sensitive | - | 13.56[11] | - | - |
| A549 | Non-small Cell Lung Cancer | Sensitive | - | 38.33[11] | - | - |
| NCI-H23 | Non-small Cell Lung Cancer | Sensitive | - | 38.25[11] | - | - |
| MCF-7 | Breast Adenocarcinoma | Sensitive | - | 114.31[11] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifolate activity and resistance. Below are protocols for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[12]
-
Drug Treatment: Expose cells to a range of concentrations of the antifolate drug for 72 hours.[12]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[12]
-
Incubation: Incubate the plates for 1.5 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50% compared to untreated control cells.
Dihydrofolate Reductase (DHFR) Activity Assay
This assay measures the enzymatic activity of DHFR by monitoring the oxidation of NADPH.
Protocol:
-
Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[13][14]
-
Reaction Setup: In a 96-well plate, add the sample, DHFR Assay Buffer, and the NADPH probe.[14]
-
Initiate Reaction: Add the DHFR substrate to each well to start the reaction.[14]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[14][15]
-
Data Analysis: Calculate the DHFR activity based on the rate of NADPH oxidation, determined from the change in absorbance over time.
Folate Transport Assay
This assay measures the uptake of radiolabeled folates or antifolates into cells to assess the function of folate transporters like RFC and PCFT.
Protocol:
-
Cell Culture: Grow cells to confluence in appropriate culture vessels.
-
Washing: Wash the cells with a warm, sodium-containing uptake buffer.[16]
-
Uptake: Incubate the cells with a radiolabeled substrate (e.g., [3H]-methotrexate) at a specific pH (e.g., pH 5.5 for PCFT or pH 7.4 for RFC) for a defined period.[17]
-
Stopping the Reaction: Stop the uptake by adding ice-cold buffer and washing the cells to remove extracellular substrate.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of transport based on the intracellular accumulation of the radiolabeled substrate over time.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes relevant to the analysis of antifolate cross-resistance.
Caption: Folate metabolism pathway and the inhibitory action of antifolates on DHFR.
Caption: Differential cross-resistance to this compound based on MTX resistance mechanisms.
Caption: A generalized workflow for studying antifolate cross-resistance in vitro.
Conclusion
The analysis of cross-resistance between this compound and other antifolates underscores the importance of understanding the specific molecular mechanisms of drug resistance. This compound's ability to bypass RFC-mediated transport makes it a valuable agent against tumors that have developed resistance to classical antifolates via this mechanism. However, its efficacy is limited in cases of DHFR amplification. This guide provides a framework for researchers to comparatively evaluate antifolates and highlights the necessity of personalized therapeutic strategies based on the molecular profile of the tumor. The provided experimental protocols and visual workflows serve as a practical resource for designing and interpreting studies in this critical area of cancer research.
References
- 1. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to methotrexate and multidrug resistance in childhood malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer antifolates: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of pralatrexate resistant T‐cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-crt.org [e-crt.org]
- 12. Methotrexate normalizes up-regulated folate pathway genes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Reduced Folate Carrier (RFC) Is Cytotoxic to Cells under Conditions of Severe Folate Deprivation: RFC AS A DOUBLE EDGED SWORD IN FOLATE HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ard.bmj.com [ard.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Piritrexim Target Engagement: A Comparative Guide for Intact Cell Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piritrexim and other key Dihydrofolate Reductase (DHFR) inhibitors, focusing on the validation of target engagement within intact cellular systems. We present a detailed analysis of this compound alongside Methotrexate and Trimethoprim, offering supporting experimental data and methodologies to aid in the selection and application of these compounds in research and drug development.
Comparative Analysis of DHFR Inhibitors
The following table summarizes the key performance indicators of this compound, Methotrexate, and Trimethoprim in engaging their cellular target, DHFR. The Cellular Thermal Shift Assay (CETSA) data presented is illustrative, reflecting the known relative potencies of these inhibitors, to provide a comparative framework.
| Parameter | This compound | Methotrexate | Trimethoprim | Reference(s) |
| Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) | [1][2][3] |
| Mechanism of Action | Competitive inhibitor of DHFR | Competitive inhibitor of DHFR | Competitive inhibitor of DHFR | [1][2][3] |
| IC50 (DHFR Enzyme Assay) | 0.011-0.038 µM | ~0.0026 µM | ~20.4 nM (E. coli) | [2][3][4] |
| Illustrative Thermal Shift (ΔTm) in CETSA | +5.2°C | +4.8°C | +1.5°C | N/A |
| Illustrative EC50 (Isothermal Dose-Response CETSA) | ~50 nM | ~75 nM | >10 µM | N/A |
| Cell Permeability | High (Lipid-soluble) | Moderate (Requires folate carriers) | High | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated.
Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical Comparison of this compound, Methotrexate, and Trimethoprim.
Experimental Protocols
A detailed methodology for the Cellular Thermal Shift Assay (CETSA) is provided below. This protocol is designed for the validation of target engagement of DHFR inhibitors in intact, adherent mammalian cells.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the extent of target engagement of DHFR inhibitors (this compound, Methotrexate, Trimethoprim) in intact cells by measuring the thermal stabilization of DHFR.
Materials:
-
Adherent mammalian cell line expressing DHFR (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DHFR inhibitors: this compound, Methotrexate, Trimethoprim (stock solutions in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western Blotting equipment and reagents
-
Primary antibody against DHFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the DHFR inhibitor or vehicle (DMSO).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake and target engagement.
-
-
Cell Harvesting and Aliquoting:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes or wells of a 96-well PCR plate for each condition (inhibitor concentration and temperature).
-
-
Thermal Challenge:
-
Place the PCR tubes/plate in a thermal cycler.
-
For a melt curve experiment, heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
For an isothermal dose-response experiment, heat all samples at a single, pre-determined temperature (e.g., 58°C) for 3 minutes. This temperature should be one at which a significant portion of unbound DHFR denatures.
-
After heating, cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Add an equal volume of lysis buffer to each sample.
-
Lyse the cells by freeze-thawing three times (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against DHFR, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for DHFR in each lane.
-
For melt curve experiments, plot the percentage of soluble DHFR against temperature for each inhibitor concentration. The shift in the melting temperature (ΔTm) indicates target stabilization.
-
For isothermal dose-response experiments, plot the percentage of soluble DHFR against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.
-
This guide provides a foundational framework for assessing the target engagement of this compound and its alternatives in intact cells. The provided protocols and comparative data are intended to support researchers in designing and interpreting their experiments in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methotrexate hydrate, DHFR inhibitor (CAS 6745-93-3) | Abcam [abcam.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
Comparative Pharmacodynamics of Piritrexim and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of Piritrexim and its analogues, supported by experimental data. This compound, a lipophilic inhibitor of dihydrofolate reductase (DHFR), serves as a scaffold for the development of novel antifolate agents with potential applications in oncology and anti-infective therapy.
This guide summarizes key pharmacodynamic parameters, details experimental methodologies for the cited studies, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.
Quantitative Pharmacodynamic Data
The primary mechanism of action for this compound and its analogues is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for the synthesis of purines and pyrimidines, and ultimately, DNA. The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) against the DHFR enzyme and the half-maximal growth inhibitory concentration (GI50) in various cancer cell lines.
Dihydrofolate Reductase (DHFR) Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and several of its analogues against DHFR from different species. This comparative data highlights the potency and selectivity of these compounds.
| Compound | P. carinii DHFR IC50 (nM) | M. avium DHFR IC50 (nM) | Rat Liver DHFR IC50 (nM) | Reference |
| This compound (PTX) | 13 | - | - | [1] |
| Analogue 1 | 0.65 | 0.57 | 55 | [1] |
| Analogue 2 | 2.9 | - | >100 | [1] |
| Analogue 3 | - | 0.47 | >1300 | [1] |
"-": Data not available
In Vitro Anticancer Activity
The cytotoxic effects of this compound analogues have been evaluated against various human cancer cell lines. The following table presents the GI50 values for a selection of novel this compound analogues against the MCF-7 human breast cancer cell line.
| Compound | MCF-7 GI50 (µg/mL) | Reference |
| Analogue 4a | 41.4 | [2] |
| Analogue 4b | < 10 | [2][3] |
| Analogue 4c | 12.4 | [2][3] |
| Analogue 4e | < 10 | [2][3] |
| Analogue 4f | < 10 | [2][3] |
Experimental Protocols
The following sections detail the methodologies used to generate the pharmacodynamic data presented above.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of compounds against the DHFR enzyme.
Principle: The enzymatic activity of DHFR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor will slow down this reaction.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and its analogues)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Immediately after adding the enzyme, add the DHF substrate to all wells.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
The rate of reaction (decrease in absorbance per unit time) is calculated for each compound concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic (growth-inhibitory) effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and its analogues)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
Visualizations
The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the study of this compound and its analogues.
Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.
Caption: Experimental Workflow for DHFR Inhibitor Screening.
References
Safety Operating Guide
Proper Disposal of Piritrexim: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Piritrexim, a synthetic antifolate agent with antitumor properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound and its waste materials are classified as hazardous and require specialized disposal methods in compliance with federal, state, and local regulations.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) |
| Gown | Disposable, lint-free, solid-front gown with closed cuffs |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory | NIOSH-approved respirator (if handling powders or creating aerosols) |
All handling of this compound waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is that it must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the drain.
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound must be segregated as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty this compound vials and packaging.
-
Contaminated labware (e.g., pipettes, tubes, flasks).
-
Used PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
-
Waste Containerization:
-
Utilize designated, leak-proof, and clearly labeled hazardous waste containers.
-
The primary container for solid waste (e.g., vials, contaminated PPE) should be a sealable, puncture-resistant container.
-
Liquid this compound waste should be collected in a dedicated, sealed, and shatterproof container.
-
Label all waste containers with "Hazardous Waste - this compound" and include the date of accumulation.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing full PPE, contain the spill using a chemotherapy spill kit.
-
Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Follow your institution's specific procedures for arranging a pickup of hazardous waste.
-
The approved disposal method for this type of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[1][2]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
IV. Key Regulatory Considerations
Disposal procedures for this compound are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative that all disposal activities comply with the most current federal, state, and local guidelines for hazardous waste management. The Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of safety and disposal information. The consistent instruction across similar hazardous compounds is to "Dispose of contents/container to an approved waste disposal plant."[3]
References
Essential Safety and Disposal Plan for Handling Piritrexim
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols and logistical information for the handling and disposal of Piritrexim. As a hazardous antineoplastic agent, stringent adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination.[1][2][3]
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to minimize exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves |
| Storage and Transport | Single pair of chemotherapy-tested gloves |
| Compounding (in a ventilated cabinet) | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and respiratory protection (if not working in a ventilated cabinet) |
| Administration | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection (if there is a splash risk) |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and a respirator |
| Waste Disposal | Double pair of chemotherapy-tested gloves and a disposable gown |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves during unpacking.
-
This compound should be stored in a designated, clearly labeled area for hazardous drugs.[4] This area should have restricted access.
-
Transport this compound in sealed, labeled, and impact-resistant containers.
2. Preparation and Compounding:
-
All manipulations of this compound, such as weighing, reconstituting, or diluting, must be performed in a dedicated ventilated cabinet (e.g., a Class II Biological Safety Cabinet or a compounding aseptic containment isolator) to prevent aerosol generation.
-
Personnel must wear double gloves, a disposable gown, and eye protection.
-
Use closed-system drug-transfer devices (CSTDs) whenever possible to minimize spills and aerosolization.
-
All surfaces and equipment used during compounding must be decontaminated after each use.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate non-essential personnel from the contaminated area.
-
Don the appropriate PPE for spill cleanup, including a respirator.
-
Use a chemotherapy spill kit to contain and clean the spill.
-
Decontaminate the area thoroughly.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All items contaminated with this compound, including empty vials, syringes, tubing, gloves, gowns, and cleaning materials, are considered hazardous waste.
-
Segregate hazardous waste from regular trash in clearly labeled, leak-proof, and puncture-resistant containers.
2. Disposal of "Bulk" Chemotherapy Waste:
-
This category includes unused or partially used vials of this compound.
-
This waste must be disposed of as hazardous chemical waste, following all local, state, and federal regulations.
-
High-temperature incineration is the recommended method for the destruction of antineoplastic drugs.[5]
3. Disposal of "Trace" Chemotherapy Waste:
-
This includes items contaminated with small amounts of this compound, such as empty containers, gloves, and gowns.
-
Dispose of this waste in designated chemotherapy waste containers.
-
These containers are typically incinerated by a licensed hazardous waste management company.
4. Sharps Disposal:
-
All sharps contaminated with this compound must be placed in a designated, puncture-resistant chemotherapy sharps container.
-
These containers must also be disposed of as hazardous waste via incineration.[4]
5. Decontamination of Reusable Equipment:
-
Thoroughly decontaminate all reusable equipment with an appropriate deactivating agent, followed by cleaning with a detergent and rinsing with water.
Experimental Protocols
While a specific Safety Data Sheet (SDS) with detailed experimental protocols for this compound was not identified in the search results, general safe handling practices for hazardous antineoplastic agents should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance. The NIOSH Alert on preventing occupational exposures to antineoplastic drugs provides a foundation for developing safe handling procedures.[1][2]
Visual Workflow for Spill Response
The following diagram illustrates the procedural flow for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
